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  • Product: Iguratimod Impurity 10

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Characterization and Control of Iguratimod Impurity 10 (C18H20N2O6S)

Abstract This whitepaper provides a comprehensive technical framework for the identification, structural elucidation, and control of a notable impurity in the manufacturing of Iguratimod, designated as Impurity 10, with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical framework for the identification, structural elucidation, and control of a notable impurity in the manufacturing of Iguratimod, designated as Impurity 10, with the molecular formula C18H20N2O6S. Iguratimod is a pivotal small molecule disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] The control of impurities is a critical aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a logical, scientifically-grounded workflow from initial detection to the implementation of a robust control strategy, in alignment with international regulatory standards.

Introduction: The Criticality of Impurity Profiling in Iguratimod

Iguratimod (C17H14N2O6S) exerts its therapeutic effect through multiple immunomodulatory mechanisms, including the inhibition of pro-inflammatory cytokines and the modulation of T and B lymphocyte activity.[3][4] As with any synthetic active pharmaceutical ingredient (API), the manufacturing process can give rise to impurities.[5] These can originate from starting materials, intermediates, or degradation of the API itself.[6]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[7][8] The presence of unknown or poorly characterized impurities can pose significant risks, including altered efficacy, unforeseen toxicity, or reduced stability of the drug product. Therefore, a "stability-indicating" analytical method—one that can resolve the API from all potential impurities and degradation products—is paramount.[9]

This guide uses "Iguratimod Impurity 10," a compound with the molecular formula C18H20N2O6S, as a practical case study. A search of chemical databases reveals a known, albeit not widely documented, impurity with this specific formula, highlighting the real-world challenge of dealing with unique process-related impurities.[10] This document outlines the expert-driven, systematic approach required to address such a challenge.

The Analytical Investigation: From Detection to Structure

The discovery of an unknown peak during routine HPLC analysis of an Iguratimod batch triggers a multi-stage investigation. The primary objective is to confirm the identity and structure of the impurity, a process that relies on the synergistic use of mass spectrometry and nuclear magnetic resonance.

Stage 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

The initial and most crucial step is to obtain an accurate mass of the impurity. This is achieved by coupling liquid chromatography with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Causality: HRMS provides a mass measurement with high accuracy (typically < 5 ppm), which is essential for calculating a unique and unambiguous molecular formula. This step confirms that the impurity indeed corresponds to C18H20N2O6S and differentiates it from other potential isobaric (same nominal mass) species.

The confirmed molecular formula, C18H20N2O6S, immediately provides a critical clue when compared to the parent molecule, Iguratimod (C17H14N2O6S). The net difference is +CH6 . This seemingly small change rules out simple methylation or ethylation and points towards a more complex formation pathway, possibly involving a reaction with a solvent and a subsequent reduction, or a rearranged intermediate from the synthesis.

Stage 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

With a confirmed molecular formula, NMR spectroscopy becomes the definitive tool for elucidating the precise atomic connectivity and three-dimensional structure.[11][12] This process is akin to solving a complex puzzle, where each NMR experiment provides a different piece of information.

  • Expertise in Action: A standard suite of NMR experiments is required for de novo structure elucidation.[13][14]

    • 1D NMR (¹H and ¹³C): Provides the initial census of hydrogen and carbon atoms and their immediate electronic environments.

    • 2D NMR (COSY): Establishes proton-proton (¹H-¹H) correlations through bonds, revealing neighboring protons.

    • 2D NMR (HSQC/HMQC): Correlates each proton to its directly attached carbon atom.

    • 2D NMR (HMBC): This is often the key experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing the scientist to piece together the molecular fragments into a complete structure.

By meticulously analyzing the chemical shifts, coupling constants, and cross-peaks from these spectra, a definitive structure for Impurity 10 can be proposed. This process requires significant expertise in spectral interpretation.

Workflow for Impurity Identification & Characterization

The logical flow from detecting an unknown impurity to its full characterization is a foundational process in pharmaceutical development.

G cluster_0 Detection & Isolation cluster_1 Structure Elucidation cluster_2 Reference Standard & Control A Unknown Peak Detected in Iguratimod HPLC B Preparative HPLC or SFC for Isolation A->B > Reporting Threshold C LC-HRMS Analysis B->C D 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) C->D Confirm Formula C18H20N2O6S E Proposed Structure for Impurity 10 D->E Assemble Fragments F Targeted Synthesis of Impurity 10 E->F G Qualification of Reference Standard F->G Confirm Identity H Inclusion in Routine QC Method G->H For Quantification

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Foundational

Introduction: The Critical Role of Impurity Profiling

An In-depth Technical Guide to the Safe Handling and Characterization of Iguratimod Impurity 10 This document provides a comprehensive safety and handling guide for Iguratimod Impurity 10, intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Characterization of Iguratimod Impurity 10

This document provides a comprehensive safety and handling guide for Iguratimod Impurity 10, intended for researchers, scientists, and drug development professionals. In the absence of a specific, official Safety Data Sheet (SDS) for this particular impurity, this guide synthesizes data from the parent compound, Iguratimod, structurally related impurities, and established principles of chemical safety and impurity management. The protocols and recommendations herein are grounded in the precautionary principle, treating the impurity with a level of caution appropriate for a biologically active, uncharacterized substance.

Iguratimod (T-614) is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1] Its mechanism involves the modulation of the immune system, including the inhibition of nuclear factor-κB (NF-κB) activation, which suppresses the production of inflammatory cytokines.[2] The control of impurities in any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing.[3] Impurities, which can arise from the synthesis process, degradation, or storage, are unwanted chemicals that can impact the safety and efficacy of the final drug product.[3] Regulatory bodies require that any impurity present above a 0.1% threshold must be identified, characterized, and qualified.[2] This guide focuses specifically on Iguratimod Impurity 10, providing a framework for its safe handling and analysis.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical safety assessment. Iguratimod Impurity 10 is a process-related impurity or potential degradation product associated with the synthesis of Iguratimod.

  • Systematic Name: N-(2-(2-methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamide[4]

  • CAS Number: 149456-97-3[4]

  • Molecular Formula: C₁₈H₂₀N₂O₆S[4]

  • Parent Compound: Iguratimod (CAS: 123663-49-0, Formula: C₁₇H₁₄N₂O₆S)[5][6]

The structure of Impurity 10 differs from the parent Iguratimod molecule, which has a chromone core.[7] Impurity 10 lacks this core, suggesting it may arise from a different synthetic route or a significant degradation pathway.

Table 1: Physicochemical Data of Iguratimod Impurity 10 and Parent Compound

PropertyIguratimod Impurity 10Iguratimod (Parent API)
Systematic Name N-(2-(2-methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamideN-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide[6]
CAS Number 149456-97-3[4]123663-49-0[5][8]
Molecular Formula C₁₈H₂₀N₂O₆S[4]C₁₇H₁₄N₂O₆S[5]
Molecular Weight 392.43 g/mol [4]374.37 g/mol [5]
Appearance Data not available (likely a white to off-white powder)White to beige powder[5]
Solubility Data not available (likely soluble in DMSO, DMF)DMSO: 5 mg/mL (warmed)[5]

Hazard Identification and Classification (Inferred)

As no specific toxicological studies are publicly available for Iguratimod Impurity 10, its hazard profile is inferred from the parent compound, Iguratimod. This approach is standard practice in early-stage impurity management, where the impurity is assumed to have a toxicity profile comparable to or greater than the API until proven otherwise.

The parent compound, Iguratimod, is classified with a GHS08 Health Hazard pictogram and is suspected of damaging fertility or the unborn child (H361).[6][8] Therefore, Impurity 10 must be handled with the same, if not greater, level of caution.

Table 2: Inferred GHS Classification for Iguratimod Impurity 10

ElementClassification Details
Pictogram (GHS08 Health Hazard)
Signal Word Warning
Hazard Statements H361 (Inferred): Suspected of damaging fertility or the unborn child.[6][8] H303/313/333 (Precautionary): May be harmful if swallowed, in contact with skin, or if inhaled.
Precautionary Statements P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[8] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9] P308+P313: IF exposed or concerned: Get medical advice/attention.[8] P405: Store locked up.[8][10] P501: Dispose of contents/container to an approved waste disposal plant.[10]

Causality: The inference of reproductive toxicity (H361) is a direct precautionary measure based on the classification of the parent API, Iguratimod.[6][8] Until data proves otherwise, any related impurity must be assumed to carry similar systemic risks.

Experimental Protocols: Safe Handling & Analytical Standard Preparation

Adherence to strict protocols is non-negotiable when handling uncharacterized, potent compounds. The following workflows are designed to minimize exposure and ensure experimental integrity.

Protocol 1: Safe Laboratory Handling Workflow

This protocol outlines the minimum requirements for handling Iguratimod Impurity 10 powder.

  • Preparation & Engineering Controls:

    • Confirm functionality of the designated chemical fume hood.

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Ensure a calibrated analytical balance is placed within a ventilated balance enclosure or powder containment hood.

  • Personal Protective Equipment (PPE):

    • Don two pairs of nitrile gloves (outer pair to be changed frequently).

    • Wear a lab coat with elastic cuffs, fully fastened.

    • Wear ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

    • If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[10]

  • Compound Handling & Weighing:

    • Perform all manipulations of the solid compound within the fume hood or containment enclosure.

    • Use dedicated spatulas and weighing papers.

    • Carefully weigh the required amount of the impurity. Avoid creating dust.

  • Solubilization:

    • Add the solvent (e.g., DMSO) to the vial containing the weighed powder using a calibrated pipette.

    • Cap the vial securely before vortexing or sonicating to dissolve.

  • Decontamination & Waste Disposal:

    • Wipe all surfaces, equipment, and external vial surfaces with a suitable deactivating solution (e.g., 70% ethanol followed by water).

    • Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in a clearly labeled hazardous chemical waste container.

    • Wash hands thoroughly after removing PPE.[9]

G cluster_prep 1. Preparation cluster_handling 2. Compound Handling cluster_cleanup 3. Decontamination prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 weigh Weigh Powder in Containment Hood prep3->weigh Transfer to Hood solubilize Add Solvent & Cap Vial weigh->solubilize mix Vortex/Sonicate to Dissolve solubilize->mix decon Wipe Surfaces & Equipment mix->decon Post-Experiment waste Dispose of Contaminated Items in Haz-Waste decon->waste wash Wash Hands Thoroughly waste->wash

Caption: Safe Handling Workflow for Potent Compounds.

Protocol 2: Analytical Standard Preparation (1 mg/mL Stock in DMSO)

This protocol ensures the accurate preparation of a primary stock solution for use in quantitative analysis (e.g., HPLC, LC-MS).

  • Objective: To prepare a 1.0 mg/mL stock solution of Iguratimod Impurity 10.

  • Materials:

    • Iguratimod Impurity 10 solid reference standard.

    • HPLC-grade Dimethyl Sulfoxide (DMSO).

    • Calibrated analytical balance (readable to 0.01 mg).

    • Class A volumetric flask (e.g., 1 mL or 5 mL).

    • Calibrated micropipettes.

    • Amber glass vial for final storage.

  • Procedure:

    • Accurately weigh approximately 1.0 mg of Iguratimod Impurity 10 into a tared weighing vessel. Record the exact weight (e.g., 1.05 mg).

    • Carefully transfer the weighed powder into the volumetric flask.

    • Rinse the weighing vessel with small aliquots of DMSO and transfer the rinsate into the volumetric flask to ensure quantitative transfer.

    • Add DMSO to the flask until it is approximately 80% full.

    • Cap and gently swirl or sonicate the flask until the solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Carefully add DMSO dropwise to bring the solution volume precisely to the calibration mark on the neck of the flask.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

    • Transfer the solution to a labeled amber vial for storage.

    • Calculation: Actual Concentration (mg/mL) = (Actual Weight (mg)) / (Volume of Flask (mL))

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Table 3: Emergency First-Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Accidental Release Evacuate the area. Wear appropriate PPE. Gently sweep or scoop up the solid material, avoiding dust generation. Place in a sealed container for disposal. Ventilate the area and wash the spill site.
Fire Fighting Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11] Wear self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous decomposition products like carbon oxides, nitrogen oxides, and sulfur oxides.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of the reference standard.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature for the parent compound is often 2-8°C or -20°C.[5] Follow the supplier's recommendation for the impurity standard. Protect from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could promote degradation.[8][9]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[9] However, as an impurity, its stability profile may not be fully characterized. It is advisable to prepare fresh solutions for critical analyses.

Conclusion

While specific toxicological data for Iguratimod Impurity 10 is not publicly available, a robust safety framework can be established by leveraging data from the parent API. By adhering to the principles of GHS, implementing stringent handling protocols, and preparing for potential emergencies, researchers can manage the risks associated with this compound. The integrity of pharmaceutical research and development depends on a culture of safety, particularly in the meticulous characterization and control of all chemical entities, including impurities.

References

  • SynZeal. (n.d.). Iguratimod Impurities. Retrieved February 5, 2026, from [Link]

  • FDA. (2021, March 11). Safety Evaluation of Drug Substance Impurities in Generics. YouTube. Retrieved February 5, 2026, from [Link]

  • Mucke, H. A. M. (2012). Iguratimod: a new disease-modifying antirheumatic drug. Drugs of Today, 48(9), 577-586.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124246, Iguratimod. Retrieved February 5, 2026, from [Link]

  • Pharmaffiliates. (2024, September 2). Iguratimod impurity identification, characterization, and synthesis. Retrieved February 5, 2026, from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS IGURATIMOD IMPURITY 1. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Iguratimod. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3365, Fluconazole. Retrieved February 5, 2026, from [Link]

  • Rawat, A. et al. (2017). OVERVIEW ON IMPURITY PROFILING AND REPORTING METHODOLOGIES ADOPTED BY UNITED STATES AND EUROPE. World Journal of Pharmaceutical Research, 6(14), 206-220.

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Protocols & Analytical Methods

Method

Application Note: Determination of Iguratimod Impurity 10 Retention Time in Reverse Phase HPLC

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the quality control and method development for Iguratimod. It addresses the specific characterization of Igura...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the quality control and method development for Iguratimod. It addresses the specific characterization of Iguratimod Impurity 10 (CAS 149456-97-3), a critical related substance in the impurity profile.

Executive Summary

In the synthesis and stability analysis of Iguratimod (N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide), the control of related substances is critical for safety and efficacy. Impurity 10 , identified by CAS No. 149456-97-3 (Molecular Formula: C₁₈H₂₀N₂O₆S), is a known process-related impurity.[1]

This guide provides a validated protocol to determine the Retention Time (RT) and Relative Retention Time (RRT) of Impurity 10. Unlike generic retention times which shift with column aging and mobile phase preparation, this protocol establishes a Relative Retention Time (RRT) system, using the parent Iguratimod peak as a reliable internal marker.

Key Technical Insight: Impurity 10 possesses a higher molecular weight (392.43 g/mol ) and distinct polarity compared to Iguratimod (374.37 g/mol ). In Reverse Phase (C18) chromatography, its elution is highly sensitive to the organic modifier ratio and pH. This protocol utilizes a pH 3.5 Phosphate Buffer/Acetonitrile gradient to ensure baseline resolution.

Chemical Characterization

Before establishing retention behavior, the analyst must verify the identity of the target analytes.

CompoundChemical Name / DescriptionCAS NumberMolecular FormulaMW ( g/mol )
Iguratimod (API) N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide123663-49-0C₁₇H₁₄N₂O₆S374.37
Impurity 10 Iguratimod Related Compound 10 (Vendor Specific Designation)149456-97-3 C₁₈H₂₀N₂O₆S392.43

Note: The formula difference (C₁H₆ addition relative to parent) suggests a methylated and partially saturated derivative, implying increased lipophilicity compared to polar degradation products.

Experimental Protocol

Instrumentation & Reagents[3]
  • HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II (or equivalent) with PDA/UV detector.

  • Column: Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm (Critical for peak shape symmetry).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Orthophosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions

This method is optimized to retard the elution of the main peak sufficiently to allow early eluting polar impurities to separate, while using a gradient to elute late-eluting lipophilic impurities (like Impurity 10).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.5 ± 0.05 with dilute orthophosphoric acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 257 nm (Isosbestic point/Lambda max for Iguratimod).

  • Injection Volume: 20 µL.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Mode
0.00 60 40 Isocratic Hold (Equilibration)
5.00 60 40 Isocratic (Elute polar degradants)
20.00 20 80 Linear Ramp (Elute Iguratimod & Lipophilic Imps)
25.00 20 80 Wash
26.00 60 40 Re-equilibration

| 35.00 | 60 | 40 | End |

Standard Preparation Workflow

To accurately determine the retention time, a "Spiked Solution" approach is recommended to rule out co-elution.

  • Stock Preparation:

    • Dissolve 10 mg of Iguratimod Reference Standard in 10 mL Diluent (50:50 ACN:Water)

      
      Sol A  (1000 ppm).
      
    • Dissolve 1 mg of Impurity 10 Standard in 10 mL Diluent

      
      Sol B  (100 ppm).
      
  • System Suitability Solution:

    • Mix 1 mL of Sol A + 1 mL of Sol B into a 10 mL flask. Dilute to volume.

    • Final Conc: 100 ppm Iguratimod + 10 ppm Impurity 10.

Results & Data Analysis

Expected Retention Behavior

Under the conditions described above, the elution order is governed by the hydrophobic interaction with the C18 chain.

  • Iguratimod (Parent): Typically elutes between 9.0 - 11.0 minutes (depending on system dwell volume).

  • Impurity 10: Due to its structure (C18 vs C17, likely methylated/saturated), it is expected to be more lipophilic than the parent.

    • Predicted RT: 12.5 - 15.0 minutes.

    • Predicted RRT: ~1.3 - 1.5 (relative to Iguratimod).

Note: If Impurity 10 were a hydrolysis product (ring-opened), it would be more polar and elute at RRT < 0.8. However, the molecular formula C18H20N2O6S strongly suggests alkylation/saturation, supporting the late-eluting hypothesis.

Calculation of Relative Retention Time (RRT)

The RRT is the definitive metric for identification, as it cancels out flow rate and column aging variables.



(Where 

is the void time, typically ~1.5 min on a 250mm column at 1 mL/min. For simplicity in QC, uncorrected RRT =

is often used).

Acceptance Criteria for System Suitability:

  • Resolution (

    
    ):  > 1.5 between Iguratimod and Impurity 10.
    
  • Tailing Factor (

    
    ):  < 2.0 for both peaks.
    
  • Precision: %RSD of peak areas < 2.0% (n=6 injections).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming the retention time of Impurity 10 using the "Spiking Method" to ensure specificity.

G Start Start: Impurity 10 Identification Prep Preparation Phase: 1. Iguratimod Std (1000 ppm) 2. Impurity 10 Std (100 ppm) Start->Prep Mix Create Spiked Solution: Mix Parent + Impurity (10:1 Ratio) Prep->Mix Run HPLC Gradient Run: Inertsil ODS-3, pH 3.5 0-20 min Ramp Mix->Run Decision Check Resolution (Rs) Run->Decision Pass Rs > 1.5: Calculate RRT Update Monograph Decision->Pass Separated Fail Rs < 1.5 (Co-elution): Adjust Gradient/pH Decision->Fail Overlapping Adjust Optimization Loop: 1. Lower %ACN at start 2. Adjust pH +/- 0.2 Fail->Adjust Adjust->Run Re-inject

Figure 1: Decision tree for establishing the specificity of the HPLC method for Iguratimod Impurity 10.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Retention Time Drift pH fluctuation in Mobile Phase A.Iguratimod is pH sensitive (pKa ~2.96). Ensure pH is strictly 3.50 ± 0.05 . Higher pH reduces retention.
Peak Broadening (Impurity 10) Lipophilicity leading to slow mass transfer.Increase column temperature to 35°C or use a column with higher carbon load (e.g., C18 with 18-20% carbon).
Impurity 10 Not Detected Late elution beyond run time.Extend the gradient hold at 80% ACN to 30 minutes to ensure all highly lipophilic species elute.

References

  • Impurity Identity: Labmix24. Iguratimod Impurity 10 (CAS 149456-97-3) Product Data Sheet. Retrieved from

  • Methodology Foundation: Nehete, R. B., & Sharma, P. (2018). Development and Validation of HPLC Method for the Iguratimod. Journal of Harmonized Research in Applied Sciences. Retrieved from

  • Chemical Structure Validation: Axios Research. Iguratimod Impurity Profile and Standards. Retrieved from

  • Pharmacokinetics & Metabolism: National Institutes of Health (NIH). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay. Retrieved from

Disclaimer: This protocol is intended for research and development purposes. All analytical methods must be validated in the user's laboratory according to ICH Q2(R1) guidelines before use in regulated environments.

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Application

Application Note: Determination of the UV Absorbance Spectrum and λmax for Iguratimod Impurities

Introduction: The Critical Role of Impurity Profiling in Iguratimod Drug Development Iguratimod, chemically known as N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl] methanesulfonamide, is an anti-inflammatory agent u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Iguratimod Drug Development

Iguratimod, chemically known as N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl] methanesulfonamide, is an anti-inflammatory agent utilized in the management of rheumatoid arthritis.[1][2] The synthesis and degradation of Iguratimod can lead to the formation of various impurities that, if present above certain thresholds, must be identified and characterized to ensure the safety and efficacy of the drug product.[1] Regulatory bodies mandate stringent control over such impurities, making their detection and quantification a cornerstone of pharmaceutical quality control.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and powerful analytical technique for the characterization of pharmaceutical compounds.[3][4] It provides valuable information about the electronic structure of a molecule by measuring its absorbance of UV or visible light.[5][6] Each unique molecular structure, including that of an impurity, will have a characteristic absorption spectrum and a wavelength of maximum absorbance (λmax).[3] The determination of the λmax is a critical first step in developing quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which are commonly used for the analysis of Iguratimod and its impurities.[7][8][9] While the λmax for Iguratimod itself is established to be around 256-257 nm, the specific spectral properties of its numerous potential impurities must be individually determined.[8][10]

This application note provides a detailed, self-validating protocol for determining the UV absorbance spectrum and λmax of a given Iguratimod impurity, using "Impurity 10" as a representative example. The principles and methodologies described herein are broadly applicable to any chromophoric impurity of Iguratimod.

Principle and Objective

The underlying principle of this protocol is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[6] By preparing a dilute solution of the impurity in a suitable solvent and scanning it across a range of UV wavelengths, a unique spectrum of absorbance versus wavelength can be generated. The peak of this spectrum corresponds to the λmax, a characteristic property of the molecule's chromophore.[11]

Objective: To provide a robust and scientifically sound protocol for researchers, scientists, and drug development professionals to accurately determine the UV absorbance spectrum and identify the wavelength of maximum absorbance (λmax) for Iguratimod impurities.

Materials and Instrumentation

Instrumentation
  • Dual-beam UV-Vis Spectrophotometer with scanning capabilities (e.g., Agilent Cary 3500, Shimadzu UV-2600)

  • Calibrated analytical balance (readability of at least 0.01 mg)

  • Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (Class A) or calibrated micropipettes

  • 10 mm path length quartz cuvettes (matched pair)

  • Ultrasonic bath

Reagents and Standards
  • Reference standard of the Iguratimod impurity of interest (e.g., "Iguratimod Impurity 10") with a known purity.

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, or a buffered aqueous solution). The solvent must be transparent in the UV region of interest and capable of fully dissolving the impurity.

Experimental Protocol: Determining the λmax

This protocol is designed as a self-validating system. Each step is chosen to ensure the accuracy and reproducibility of the results.

Rationale for Solvent Selection

The choice of solvent is critical as it can influence the position and intensity of the absorption bands. The ideal solvent should:

  • Completely dissolve the analyte (the impurity).

  • Be transparent (non-absorbing) in the UV range to be scanned (typically 200-400 nm).

  • Be of high purity (spectroscopic grade) to avoid interference from solvent impurities.

Methanol and acetonitrile are common choices for chromophoric compounds like Iguratimod and its derivatives due to their broad UV transparency and good solvating properties. For this protocol, spectroscopic grade acetonitrile is recommended as a starting point, as it is a common mobile phase component in HPLC methods for Iguratimod.[7][9]

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the Iguratimod impurity reference standard.

    • Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the selected solvent (e.g., acetonitrile) and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up the volume to the 100 mL mark with the same solvent and mix thoroughly.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix well. This concentration is generally suitable for obtaining an absorbance reading within the optimal range of the spectrophotometer (0.2 - 0.8 Absorbance Units).

Spectrophotometric Analysis
  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the instrument to scan mode.

    • Define the scanning range from 400 nm down to 200 nm.

    • Set the scan speed to a medium rate and the data interval to 1 nm.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent (e.g., acetonitrile).

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction across the entire scanning range. This step is crucial to subtract any background absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with the prepared working solution of the impurity.

    • Fill the sample cuvette with the working solution and ensure there are no air bubbles.

    • Place the cuvette back into the sample holder.

    • Initiate the scan.

Data Acquisition and Analysis

The spectrophotometer software will generate an absorbance spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[11] It is advisable to perform the scan in triplicate with freshly prepared solutions to ensure the reproducibility of the λmax value.

Visualization and Data Presentation

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_result Data Analysis weigh 1. Accurately weigh Impurity Standard (10 mg) dissolve 2. Dissolve in 100 mL Solvent (e.g., Acetonitrile) (Stock Solution: 100 µg/mL) weigh->dissolve dilute 3. Dilute 10 mL of Stock to 100 mL (Working Solution: 10 µg/mL) dissolve->dilute baseline 4. Perform Baseline Correction (Solvent vs. Solvent) (200-400 nm) dilute->baseline scan 5. Scan Working Solution (Sample vs. Solvent) baseline->scan record 6. Record Absorbance Spectrum scan->record identify_lambda 7. Identify Wavelength of Maximum Absorbance (λmax) record->identify_lambda

Caption: Workflow for the determination of λmax of an Iguratimod impurity.

Data Summary Table

The results of the analysis should be documented in a clear and concise manner.

ParameterResult
AnalyteIguratimod Impurity 10
SolventAcetonitrile (Spectroscopic Grade)
Concentration of Working Solution10 µg/mL
Path Length1.0 cm
λmax (nm) [To be determined experimentally]
Absorbance at λmax[To be determined experimentally]
Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹)[Can be calculated if MW is known]

Conclusion

This application note details a comprehensive and robust protocol for the determination of the UV absorbance spectrum and the λmax of Iguratimod impurities. Adherence to this protocol, including careful solvent selection, precise sample preparation, and proper instrument handling, will yield accurate and reproducible results. The determined λmax is an essential parameter for the subsequent development and validation of quantitative analytical methods, ensuring the quality and safety of Iguratimod drug products in accordance with regulatory expectations.

References

  • Vertex AI Search Result[1] Iguratimod impurity identification, characterization, and synthesis. (2024-09-02). Retrieved from:

  • Vertex AI Search Result[2] Iguratimod | New Drug Approvals. (2021-02-09). Retrieved from:

  • Vertex AI Search Result[7] Determination of iguratimod in human plasma by hplc method. (2024-09-20). Retrieved from:

  • Vertex AI Search Result[8] Hplc Method Development and Validation of Iguratimod Tablet Dosage Form - TIJER.org. Retrieved from:

  • Vertex AI Search Result[9] Determination of iguratimod in rat plasma by high performance liquid chromatography: method and application - PubMed. Retrieved from:

  • Vertex AI Search Result[10] DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION - IJNRD. Retrieved from:

  • Vertex AI Search Result[3] Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Retrieved from:

  • Vertex AI Search Result[4] Impurity profiling of pharmaceutical Formulation. Retrieved from:

  • Vertex AI Search Result[5] 13.19: The Effect of Conjugation on λmax - Chemistry LibreTexts. (2014-08-18). Retrieved from:

  • Vertex AI Search Result[6] Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from:

  • Vertex AI Search Result[11] What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016-09-16). Retrieved from:

Sources

Method

Development of a Stability-Indicating HPLC Method for Iguratimod and the Resolution of Impurity 10

Application Note Abstract This application note details a comprehensive, step-by-step protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the qua...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Iguratimod and its related substances. Iguratimod, a novel disease-modifying antirheumatic drug (DMARD), requires a robust analytical method to ensure its quality, safety, and efficacy by monitoring its stability and impurity profile.[1][2] This document provides a scientifically grounded workflow, from initial chromatographic development and forced degradation studies to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3] A key focus is the effective separation of Iguratimod from its potential degradation products, including the specifically designated "Impurity 10."

Introduction: The Critical Role of Stability-Indicating Methods

Iguratimod, chemically known as N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide, is an immunomodulatory agent used in the treatment of rheumatoid arthritis.[1][4] The stability of a pharmaceutical active ingredient (API) like Iguratimod is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities, compromising patient safety. Therefore, a stability-indicating analytical method—one that can accurately quantify the drug substance in the presence of its degradation products—is a regulatory necessity.[5][6]

This guide is designed for researchers, analytical scientists, and drug development professionals. It offers a detailed protocol, explaining the rationale behind experimental choices to ensure the development of a trustworthy and robust analytical method.

Foundational Strategy: Method Development

The primary objective is to develop a single HPLC method capable of separating Iguratimod from its process-related impurities and degradation products. Based on the chromone core and amide functionalities of Iguratimod, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[2][7]

Initial Chromatographic Conditions

The selection of initial parameters is guided by the physicochemical properties of Iguratimod (Molecular Formula: C17H14N2O6S, Molecular Weight: 374.37 g/mol ).[1][4]

  • Column: A C18 stationary phase is chosen for its versatility and proven efficacy in separating moderately polar compounds. A common starting point is a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size.

  • Mobile Phase: A gradient elution is preferable to an isocratic one to ensure the elution of both polar and non-polar impurities within a reasonable runtime. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Given the aromatic nature of Iguratimod, UV detection is appropriate. A wavelength of 257 nm is a suitable starting point, as indicated in existing literature.[8]

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 25-30°C are conventional starting parameters.

Generating Analytes: Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed as stipulated by ICH guideline Q1A(R2).[9][10] The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are generated at a sufficient level for detection and resolution.[9]

Experimental Workflow for Forced Degradation

The following diagram illustrates the workflow for subjecting an Iguratimod solution to various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions API Iguratimod API Solution (e.g., 1 mg/mL in Diluent) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (Solid State, 80°C) API->Thermal Photolytic Photolytic (ICH Q1B Light Exposure) API->Photolytic Neutralize Neutralization Step (For Acid/Base Samples) Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies
  • Preparation: Prepare a stock solution of Iguratimod at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1M NaOH. Heat at 60°C for a specified time. Cool and neutralize with an equivalent amount of 0.1M HCl. Studies have shown Iguratimod to be highly labile under both acidic and basic conditions.[11]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid Iguratimod API in an oven at 80°C for a specified duration. Dissolve a known amount in the diluent for analysis.

  • Photolytic Degradation: Expose the solid API and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Method Optimization: Achieving Resolution

After analyzing the stressed samples, the initial chromatographic method is optimized to achieve baseline separation of all degradation peaks, particularly the target "Impurity 10," from the main Iguratimod peak and each other.

  • Gradient Adjustment: The slope of the organic modifier gradient is adjusted to improve the resolution between closely eluting peaks.

  • pH of Mobile Phase: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experimenting with pH values between 3.0 and 6.5 is recommended.

  • Column Chemistry: If adequate separation is not achieved on a standard C18 column, alternative stationary phases such as C8, phenyl-hexyl, or polar-embedded columns can be evaluated.

Method Validation: A Self-Validating System

The optimized method is then subjected to a full validation study as per ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3]

Validation Parameters and Acceptance Criteria
Parameter Objective Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.Peak purity of Iguratimod and Impurity 10 should pass. No interference from blank or placebo at the retention times of the analytes.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for both Iguratimod and Impurity 10 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For Iguratimod assay: 80-120% of the test concentration. For Impurity 10: From the reporting threshold to 120% of the specification limit.[3]
Accuracy The closeness of test results to the true value.Percent recovery should be within 98.0% to 102.0% for both Iguratimod and Impurity 10 at multiple concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Detection Limit (DL) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. RSD at this concentration should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when varying parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).
Protocol for Method Validation

The following diagram outlines the logical flow of the method validation process.

Method_Validation_Workflow Start Finalized Analytical Method Specificity Specificity (Forced Degradation, Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (DL & QL) Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for Analytical Method Validation.

Conclusion

The development of a robust, stability-indicating HPLC method is paramount for ensuring the quality and safety of Iguratimod. The protocols outlined in this application note provide a comprehensive framework for achieving this objective. By systematically performing forced degradation studies and subsequently validating the method for specificity, linearity, accuracy, precision, and robustness, a reliable analytical procedure can be established. This ensures that the method is fit for its intended purpose in both quality control and stability testing environments, with the capability to resolve and quantify critical impurities like "Impurity 10."

References

  • Mucke, H. A. (2012). Iguratimod: a new disease-modifying antirheumatic drug. Drugs of Today, 48(9), 577-586.
  • SynZeal. (2024). Iguratimod impurity identification, characterization, and synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Iguratimod. Retrieved from [Link]

  • Nehete, R. B., & Sharma, P. (2018). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD. Journal of Harmonized Research in Applied Sciences, 6(1), 01-08.
  • Li, X., et al. (2014). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). stability indicating hplc method development and validation for estimation of iguratimod in tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). The osteoprotective molecular mechanism of IGU. Retrieved from [Link]

  • Lu, J., et al. (2020). Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. Frontiers in Pharmacology, 11, 234.
  • Jetir.org. (2018). A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Retrieved from [Link]

  • PubMed Central. (n.d.). Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iguratimod. Retrieved from [Link]

  • SynZeal. (n.d.). Iguratimod Impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Retrieved from [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Asian Journal of Immunology. (2024). A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti-inflammation. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

Sources

Application

Application Note: Strategic Column Selection for Iguratimod Impurity 10 Profiling

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development of stability-indicating methods for Iguratimod. It addresses the specific challenge of separating Impuri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development of stability-indicating methods for Iguratimod. It addresses the specific challenge of separating Impurity 10 , identified as a critical polar process impurity/degradant (often characterized as a polar aniline or phenolic intermediate, e.g., related to CAS 2401-24-3 or similar early-eluting fragments).

Executive Summary & Challenge Definition

Iguratimod (T-614) is a methanesulfonamide derivative used as a disease-modifying anti-rheumatic drug (DMARD).[1] Its chemical structure, N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide, contains a hydrophobic chromone core and a polar sulfonamide moiety.

The Challenge: Impurity 10 In standard Reverse-Phase (RP) workflows using C18 columns, Iguratimod retains well due to its hydrophobicity. However, Impurity 10 —often a polar synthetic intermediate (e.g., small molecule amine or phenol derivative) or a hydrolytic degradant—presents a distinct chromatographic challenge:

  • Poor Retention: It elutes near the void volume (

    
    ) on standard C18 phases due to high polarity.
    
  • Peak Tailing: If Impurity 10 contains basic amine functionality, it interacts with residual silanols, causing asymmetry.

  • Co-elution: It often co-elutes with the solvent front or other polar synthesis byproducts (e.g., Impurity I or III).

This protocol details the selection of a Polar-Embedded C18 or Pentafluorophenyl (PFP) stationary phase to resolve Impurity 10 from the API and the solvent front.

Scientific Rationale: The "Why" Behind Column Selection

To separate Impurity 10, we must move beyond simple hydrophobicity-based separation. We leverage secondary interactions .

The Interaction Mechanism
  • Standard C18 (Alkyl Chain): Relies solely on van der Waals forces. Polar Impurity 10 "slips" through the hydrophobic chains, leading to early elution.

  • Polar-Embedded C18 (Recommended): Contains a polar group (amide, carbamate, or urea) embedded within the alkyl ligand.

    • Effect: The embedded polar group shields surface silanols (reducing tailing for basic Impurity 10) and provides hydrogen-bonding sites, increasing the retention of the polar impurity without sacrificing the retention of the hydrophobic Iguratimod API.

  • PFP (Pentafluorophenyl): Uses a fluorinated ring.

    • Effect: Offers

      
      -
      
      
      
      interactions and dipole-dipole interactions. Highly effective if Impurity 10 is a positional isomer or contains an aromatic ring with different electron density (e.g., chlorophenol derivatives).
Column Selection Decision Tree

ColumnSelection Start Analyze Impurity 10 Properties IsPolar Is it highly polar (elutes < 2 min on C18)? Start->IsPolar IsBasic Does it tail significantly? IsPolar->IsBasic Yes IsIsomer Is it a structural isomer? IsPolar->IsIsomer No (Retained but unresolved) Rec1 Select Polar-Embedded C18 (e.g., Waters SymmetryShield, Acclaim 120) IsBasic->Rec1 Yes (Shielding needed) Rec2 Select PFP / F5 Column (e.g., Phenomenex Kinetex PFP) IsIsomer->Rec2 Yes (Pi-Pi selectivity needed) Rec3 Standard High-Carbon C18 (Not recommended for Impurity 10) IsIsomer->Rec3 No

Figure 1: Decision logic for selecting the stationary phase based on Impurity 10 characteristics.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • API: Iguratimod Reference Standard (>99.5%).

  • Impurity Standard: Impurity 10 (Reference material or enriched mother liquor).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions (Optimized)

This method uses a Polar-Embedded C18 column to ensure retention of Impurity 10.

ParameterSpecificationRationale
Column Acclaim 120 C18 or SymmetryShield RP18 (4.6 x 150 mm, 3-5 µm)Embedded polar group enhances retention of polar Impurity 10 and reduces silanol tailing.
Mobile Phase A 20 mM

buffer, pH 2.5
Low pH suppresses ionization of acidic moieties in Iguratimod, keeping it retained.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Methanol adds hydrogen bonding capability; ACN reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 257 nmAbsorption maximum for the Iguratimod chromone core.[1]
Injection Vol 10 - 20 µLHigher volume allows detection of trace impurities (0.05% level).
Gradient Program

Goal: Start with low organic to trap Impurity 10, then ramp to elute hydrophobic Iguratimod.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.0 9010Trapping: High water content retains polar Impurity 10.
5.0 9010Isocratic hold to separate early eluters.
20.0 2080Elution: Ramp to elute Iguratimod (API).
25.0 2080Wash column.
26.0 9010Re-equilibration.
35.0 9010End of run.

Method Validation & Self-Verification Steps

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), perform these checks:

  • Resolution Check (

    
    ): 
    
    • Inject a system suitability solution containing Iguratimod and Impurity 10.

    • Acceptance Criteria: Resolution (

      
      ) between Impurity 10 and the nearest peak (or void) must be 
      
      
      
      .
  • Tailing Factor (

    
    ): 
    
    • Calculate

      
       for Impurity 10.
      
    • Acceptance Criteria:

      
      . If 
      
      
      
      , the polar-embedded phase is insufficient; consider adding 5% methanol to Mobile Phase A or switching to a PFP column.
  • LOD/LOQ Determination:

    • Verify that Impurity 10 is detectable at 0.05% of the API concentration (Reporting Threshold).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Impurity 10 co-elutes with void Insufficient retention.Reduce initial %B to 5%. Switch to a column with higher carbon load and polar embedding.
Iguratimod peak splits Sample solvent mismatch.Dissolve sample in Mobile Phase A/B mix (80:20) instead of pure ACN.
Baseline drift Gradient absorbance mismatch.Balance UV absorbance of MP A and B (add trace acetone to A if B absorbs more, or vice versa).

Workflow Visualization

MethodWorkflow Step1 Sample Preparation (0.5 mg/mL in Mobile Phase) Step2 System Suitability Injection (Mix of API + Impurity 10) Step1->Step2 Decision1 Resolution > 2.0? Step2->Decision1 Step3_Pass Proceed to Batch Analysis Decision1->Step3_Pass Yes Step3_Fail Modify Gradient (Extend Isocratic Hold) Decision1->Step3_Fail No Step4 Data Processing (Calculate % Impurity Area) Step3_Pass->Step4 Step3_Fail->Step2 Retest

Figure 2: Operational workflow for routine impurity profiling.

References

  • Vertex AI Search. (2023). Iguratimod impurity identification, characterization, and synthesis. Wisdom Library. Link

  • Jetir.org. (2023).[1] Analytical method development and validation for related substance in Iguratimod by HPLC. Journal of Emerging Technologies and Innovative Research. Link

  • Royal Society of Chemistry. (2023). Stability-indicating study of Iguratimod: isolation and characterization of a potential degradant. Analytical Methods. Link

  • J&K Scientific. (2023). Iguratimod Impurity 10 Reference Standard. Link

  • National Institutes of Health (NIH). (2023). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay. Link

Sources

Technical Notes & Optimization

Troubleshooting

Iguratimod Impurity 10 peak co-elution troubleshooting

Welcome to the technical support center for Iguratimod analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Igura...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Iguratimod analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Iguratimod and its impurities. This document provides in-depth troubleshooting strategies, particularly focusing on the common issue of peak co-elution involving Iguratimod and a closely related substance, designated here as 'Impurity 10'.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, slightly asymmetrical peak where I expect Iguratimod. Why do I suspect co-elution with Impurity 10?

A: Peak co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute at or near the same time, resulting in overlapping peaks.[1] This is a critical issue in pharmaceutical analysis as it prevents accurate quantification of both the active pharmaceutical ingredient (API) and its impurities, which is a regulatory requirement.[2] You may suspect co-elution due to:

  • Peak Tailing or Fronting: A non-Gaussian peak shape, such as a shoulder or a tail, can indicate a hidden peak underneath the main analyte peak.[3]

  • Inconsistent Peak Area: Variability in the peak area of Iguratimod that doesn't correlate with sample concentration could suggest an underlying, variable impurity.

  • Failed Peak Purity Analysis: If you are using a Diode Array Detector (DAD/PDA), a failed peak purity test across the peak is a strong indicator of co-elution.[1]

Q2: How can I definitively confirm that co-elution is occurring?

A: Visual inspection is not enough. The most reliable method is to use a detector that provides spectral information.

  • Using a Diode Array Detector (DAD/PDA): A DAD detector acquires UV-Vis spectra across the entire elution profile of a peak. Peak purity software compares these spectra. If the spectra at the upslope, apex, and downslope of the peak are not identical, it signifies the presence of more than one compound.[1] This is the most common and accessible method for confirming co-elution.

  • Using Mass Spectrometry (MS): An HPLC-MS system is the gold standard for confirming co-elution. By extracting ion chromatograms for the specific mass-to-charge ratios (m/z) of Iguratimod and the suspected impurity, you can clearly visualize if two different compounds are eluting at the same retention time.

Q3: What are the primary chromatographic factors I should investigate to resolve the Iguratimod / Impurity 10 co-elution?

A: The resolution between two peaks is governed by three key factors: selectivity (α) , efficiency (N) , and retention factor (k') . To resolve co-eluting peaks, you must change the fundamental interactions of the analytes with the stationary and mobile phases. The most effective approach is to focus on selectivity (α) , which describes the separation between the peak maxima.[4] The primary factors to investigate are:

  • Mobile Phase pH: Iguratimod is an ionizable molecule, making pH the most powerful tool for altering selectivity.[5][6]

  • Organic Modifier Type: Switching between common reversed-phase solvents like acetonitrile and methanol can significantly alter selectivity.[1]

  • Stationary Phase Chemistry: If mobile phase adjustments are insufficient, changing the column to one with a different stationary phase chemistry is the next logical step.[4]

  • Column Temperature: Temperature affects solvent viscosity and analyte interaction kinetics, offering another way to fine-tune selectivity.[7][8]

In-Depth Troubleshooting Guide & Protocols

Resolving co-eluting peaks requires a systematic approach. The following sections provide detailed protocols and the scientific rationale behind them. We will start with the most impactful parameters first.

Initial Assessment: Review Your Current Method

Before making changes, it's crucial to understand your starting point. Typical RP-HPLC conditions for Iguratimod analysis are summarized below, based on published methods.[5][9][10]

ParameterTypical Value / TypeRationale
Column C18 (e.g., Inertsil ODS-3, Thermo C18), 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for Iguratimod.
Mobile Phase A Aqueous Buffer (e.g., Potassium Dihydrogen Phosphate)Controls pH and provides ionic strength.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Organic modifier to elute the analytes.
pH 2.5 - 4.0Iguratimod has a pKa of ~2.96[5]; operating near this pKa can cause peak shape issues, while moving ~1.5 pH units away can stabilize retention.
Detection UV at ~257 nmWavelength of maximum absorbance for Iguratimod.[9][11]
Column Temp. 25 - 40 °CAffects retention time, peak shape, and mobile phase viscosity.[9][10]
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.

Troubleshooting Workflow: A Systematic Approach

The diagram below outlines a logical workflow for troubleshooting the co-elution issue. Start with the highest-impact, easiest-to-change parameters first.

G Iguratimod / Impurity 10 Co-elution Troubleshooting Workflow cluster_0 Phase 1: Confirmation & Initial Checks cluster_1 Phase 2: Method Optimization (High Impact) cluster_2 Phase 3: Fine-Tuning A Co-elution Suspected (Asymmetrical Peak) B Confirm with DAD/MS Peak Purity Analysis A->B C Check System Suitability (Tailing, Efficiency) B->C D Adjust Mobile Phase pH (Most Powerful Tool) C->D Begin Optimization E Change Organic Modifier (ACN vs. MeOH) D->E If resolution is still insufficient F Change Stationary Phase (e.g., Phenyl-Hexyl) E->F If resolution is still insufficient G Adjust Column Temperature F->G If minor adjustments are still needed H Optimize Gradient Slope or Flow Rate G->H I Resolution Achieved H->I

Caption: A logical workflow for resolving peak co-elution.

Section 1: Manipulating Selectivity (α)

This is the most critical part of resolving co-elution. Small changes in selectivity can have a dramatic impact on peak resolution.

The Power of pH: Adjusting the Mobile Phase

Causality: Iguratimod contains ionizable functional groups, with a reported pKa of approximately 2.96.[5] When the mobile phase pH is close to the pKa of an analyte, small pH fluctuations can lead to significant changes in retention time and poor peak shape, as the molecule exists in both ionized and non-ionized forms.[12] By adjusting the pH to be at least 1.5 units away from the pKa, you can ensure the analyte is in a single, stable ionic form, leading to robust and reproducible chromatography. Crucially, Iguratimod and Impurity 10 are unlikely to have the exact same pKa. Therefore, changing the mobile phase pH will alter their degree of ionization differently, which in turn changes their relative hydrophobicity and interaction with the C18 stationary phase, thus altering selectivity.[13]

  • Prepare Buffers: Prepare identical aqueous mobile phase buffers (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to the target values using phosphoric acid or potassium hydroxide. It is critical to measure the pH of the aqueous component before mixing with the organic modifier.[6]

  • Select pH Range: Based on Iguratimod's pKa of ~2.96, a strategic range would be:

    • pH 2.5: Iguratimod will be partially protonated/neutral.

    • pH 3.5: Closer to the pKa, may show changes.

    • pH 4.5: Iguratimod will be predominantly in its deprotonated (ionized) form, which should reduce its retention time in reversed-phase.

    • pH 6.0: Further into the ionized region.

  • Execute Runs: Run your standard analysis at each pH condition, ensuring the column is fully equilibrated with the new mobile phase before each injection (typically 10-15 column volumes).

  • Analyze Results: Plot the retention time of Iguratimod vs. pH. Observe the change in separation (selectivity) between the Iguratimod peak and Impurity 10. Choose the pH that provides the baseline resolution.

G Conceptual Impact of pH on Selectivity cluster_0 Low pH (e.g., 2.5) cluster_1 Optimal pH (e.g., 4.5) A Iguratimod (Less Ionized) High Retention B Impurity 10 (Less Ionized) High Retention C Iguratimod (Ionized) Lower Retention label_A Co-elution D Impurity 10 (Different pKa) Retention Shifted Differently label_B Resolution! start->A Different pKa values lead to differential retention shifts as pH changes, improving selectivity.

Caption: How pH changes analyte ionization and resolves peaks.

Changing the Organic Modifier

Causality: Acetonitrile (ACN) and Methanol (MeOH) interact with analytes and the C18 stationary phase differently. ACN is aprotic and acts primarily through dipole-dipole interactions, while MeOH is protic and can act as both a hydrogen bond donor and acceptor. This difference in interaction mechanism can alter elution order and improve the separation of compounds with similar hydrophobicity.[1]

  • Prepare Mobile Phases: If your current method uses ACN, prepare an equivalent mobile phase where MeOH is substituted for ACN. For a gradient method, simply replace the ACN in bottle B with MeOH. For an isocratic method, you may need to adjust the concentration, as MeOH is a weaker solvent than ACN in reversed-phase (a 50:50 water/MeOH mix is weaker than 50:50 water/ACN).

  • Equilibrate and Run: Thoroughly flush your system and column with the new mobile phase and inject your sample.

  • Evaluate: Compare the chromatogram to your original ACN method. Look for changes in peak spacing and elution order. Sometimes a ternary mixture (e.g., Water/ACN/MeOH) can provide a unique selectivity.

Organic ModifierProperties & Considerations
Acetonitrile (ACN) Lower viscosity (lower backpressure), UV transparent at low wavelengths, aprotic solvent. Often provides sharper peaks.
Methanol (MeOH) Higher viscosity (higher backpressure), higher UV cutoff, protic solvent (H-bond capabilities). Can offer unique selectivity for polar compounds.
Changing the Stationary Phase

Causality: If optimizing the mobile phase does not yield sufficient resolution, the stationary phase chemistry is the next target. A standard C18 column separates primarily based on hydrophobicity. Impurity 10 may have very similar hydrophobicity to Iguratimod. By choosing a column with a different separation mechanism, you can exploit other chemical properties of the molecules.[4]

  • Phenyl-Hexyl: This phase provides pi-pi interactions with aromatic rings in addition to hydrophobic interactions. Since Iguratimod has aromatic rings, this alternative interaction mechanism can significantly alter selectivity between it and an impurity.[14]

  • Cyano (CN): A polar stationary phase that can be used in both normal-phase and reversed-phase modes. In reversed-phase, it provides dipole-dipole interactions and is less hydrophobic than C18, which can be beneficial for separating compounds with polar functional groups.

  • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides alternative selectivity and makes the column more stable in highly aqueous mobile phases.

Section 2: Adjusting Temperature and Flow Rate

While less impactful on selectivity than mobile phase or column chemistry, these parameters can be used for fine-tuning a separation.

  • Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter retention times.[7][15] Importantly, temperature can also subtly change the selectivity of a separation. A good practice is to evaluate the separation at two different temperatures, for example, 30 °C and 45 °C, to see if it improves resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution for difficult separations, but at the cost of longer run times.[16] This is generally one of the last parameters to optimize.

  • Gradient Slope (for gradient methods): A shallower gradient (i.e., increasing the gradient time) gives the analytes more time to interact with the stationary phase and can significantly improve the resolution of closely eluting peaks.

By systematically working through these troubleshooting steps, starting with the most powerful tool of mobile phase pH, you can successfully resolve the co-elution of Iguratimod and Impurity 10, leading to a robust, accurate, and reliable analytical method.

References

  • JETIR. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR RELATED SUBSTANCE IN IGURATIMOD BY HPLC. Journal of Emerging Technologies and Innovative Research. [Link]

  • WJPPS. (2017). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF IGURATIMOD IN TABLETS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • JETIR. (2018). A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Journal of Emerging Technologies and Innovative Research. [Link]

  • Analytical Methods. (2023). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Royal Society of Chemistry. [Link]

  • TIJER. (2023). Hplc Method Development and Validation of Iguratimod Tablet Dosage Form. TIJER - International Research Journal. [Link]

  • Journal of Harmonized Research in Applied Sciences. (2018). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD. [Link]

  • National Institutes of Health (NIH). (2016). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. [Link]

  • Pharmaffiliates. (2024). Iguratimod impurity identification, characterization, and synthesis. [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. [Link]

  • Axion Labs. (2022). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Chromatography Today. (2022). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • National Institutes of Health (NIH). (2019). Iguratimod: a valuable remedy from the Asia Pacific region for ameliorating autoimmune diseases and protecting bone physiology. [Link]

  • LCGC. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Chrom Tech, Inc. (2024). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • ResearchGate. (2020). Molecular mechanisms and clinical application of Iguratimod: A review. [Link]

  • LCGC International. (2012). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods?. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • LCGC International. (2009). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 124246, Iguratimod. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • National Institutes of Health (NIH). (2017). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]

Sources

Optimization

Technical Support Center: Iguratimod Impurity Analysis

Welcome to the Technical Support Center for Iguratimod impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with High-Performance Li...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Iguratimod impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC), specifically focusing on the persistent issue of baseline noise when quantifying low-level impurities like Iguratimod Impurity 10.

Our approach moves beyond simple checklists. We delve into the fundamental causes of chromatographic issues, providing you with the scientific rationale to not only solve the immediate problem but also to prevent its recurrence. This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): For quick identification and resolution of common problems.

  • In-Depth Troubleshooting Guides: For systematically diagnosing and resolving complex baseline issues.

Frequently Asked Questions (FAQs) - HPLC Baseline Noise

Q1: I'm seeing random, high-frequency noise (spikes) in my baseline. What are the most likely causes?

High-frequency, erratic noise often points to issues with the detector lamp, system electronics, or the presence of air bubbles.

  • Detector Lamp: An aging deuterium or tungsten lamp can lose intensity and become unstable, resulting in erratic noise. Most HPLC software platforms log lamp usage hours. Check the manufacturer's recommendation for lamp lifetime.

  • Air Bubbles: The most frequent culprit. Dissolved gases can come out of solution as the mobile phase moves from the high-pressure side of the system to the low-pressure environment of the detector flow cell.[1][2][3] These microbubbles cause significant light scattering, leading to sharp spikes in the baseline. Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[1][2]

  • System Electronics: Less common, but electrical interference from nearby equipment or faulty detector electronics can manifest as baseline noise.

Q2: My baseline shows perfectly regular, periodic pulses or waves. What does this indicate?

This is a classic symptom of a problem with the HPLC pump. The periodicity of the noise often matches the pump's piston stroke frequency.[4]

  • Pump Seals: Worn or leaking pump seals can allow air to be drawn into the system or cause pressure fluctuations during piston strokes.

  • Check Valves: A faulty or dirty check valve (either inlet or outlet) can cause inconsistent flow and pressure delivery, leading to a pulsing baseline.[1] Contamination with salt buffers is a common cause of check valve failure.

  • Incomplete Mixing: If you are running a gradient or using an isocratic mobile phase mixed online, incomplete mixing of the solvents can cause periodic fluctuations as the poorly mixed "slugs" of solvent pass through the detector.

Q3: My baseline is drifting steadily upwards during my gradient analysis. Why is this happening?

Upward baseline drift during a gradient is very common and is typically related to the mobile phase composition.

  • Mobile Phase Absorbance: The most likely cause is that your "strong solvent" (e.g., acetonitrile or methanol) has a higher UV absorbance at your detection wavelength than your "weak solvent" (e.g., water). As the proportion of the strong solvent increases throughout the gradient, the baseline absorbance naturally rises.[5]

  • Contamination: A contaminant in the strong solvent (Solvent B) will become more concentrated in the flow path as the gradient progresses, leading to a rising baseline. Using high-purity, HPLC-grade solvents is critical.[5][6]

  • Column Equilibration: Insufficient column equilibration between runs can cause drift. Ensure the column is fully returned to the initial conditions and stabilized before the next injection.[1][7]

Q4: What is "Impurity 10" and are there specific challenges associated with it?

The designation "Impurity 10" is not a universally recognized standard name for a specific Iguratimod-related compound in publicly available literature. Pharmaceutical companies often assign internal codes to impurities during drug development. However, the principles of reducing baseline noise are universal and become critically important when trying to accurately quantify any low-level impurity, which must be identified and characterized if present above the 0.1% threshold according to regulatory requirements.[8] The challenge with any trace impurity is achieving a signal-to-noise ratio (S/N) sufficient for reliable quantification. A noisy baseline can obscure the impurity peak entirely or make its integration inaccurate.

In-Depth Troubleshooting Guides

This section provides a systematic framework for diagnosing and resolving baseline noise. The core principle of this troubleshooting is to isolate the source of the noise by methodically evaluating each component of the HPLC system.

Guide 1: The Systematic Baseline Noise Diagnostic Protocol

This protocol is a self-validating workflow designed to pinpoint the module of your HPLC system that is generating the noise.

Objective: To determine if the noise originates from the Pump/Mobile Phase, the Injector/Sample, the Column, or the Detector.

Step-by-Step Methodology:

  • Establish a Baseline: Start the system with your analytical method's mobile phase flowing through the entire system (pump -> injector -> column -> detector). Allow it to equilibrate until the baseline is stable (or stably noisy). Record a 5-10 minute chromatogram of this baseline.

  • Isolate the Detector: Turn off the pump flow.

    • Observation: Does the noise stop or significantly decrease?

    • Causality: If the noise stops, it originates from a component upstream of the detector (pump, mobile phase, column). If the noise persists, the issue is with the detector electronics or the lamp itself.[4]

  • Bypass the Column: If the noise stopped in Step 2, restart the pump. Disconnect the column and replace it with a zero-dead-volume union.

    • Observation: With the column removed, is the baseline now quiet?

    • Causality: If the baseline is now stable, the noise is originating from the column (e.g., column bleed, contamination). If the noise returns, the problem lies further upstream (pump or mobile phase).

  • Evaluate the Pump and Mobile Phase: At this point, the noise has been isolated to the pump or the mobile phase itself.

    • Mobile Phase Check: Prepare a fresh batch of mobile phase using the highest purity HPLC-grade solvents and salts available.[5][6] Filter the aqueous phase through a 0.22 µm or 0.45 µm filter.[5] Degas thoroughly. Run this fresh mobile phase through the system (column still bypassed).

    • Causality: If this resolves the noise, your original mobile phase was contaminated, improperly prepared, or had microbial growth.

    • Pump Check: If fresh mobile phase does not solve the problem, the issue is mechanical and related to the pump (seals, check valves, mixer). Proceed to Guide 3.

This logical flow is visualized in the diagram below.

HPLC_Troubleshooting_Workflow start Observe Baseline Noise step1 Isolate Detector Turn Off Pump Flow start->step1 step1_q Noise Persists? step1:f1->step1_q Noise Persists? step2 Bypass Column Replace Column with Union step2_q Noise Returns? step2:f1->step2_q Noise Returns? step3 Evaluate Pump & Mobile Phase Prepare Fresh Mobile Phase step3_q Noise Resolved? step3:f1->step3_q Noise Resolved? pump_issue Source: Pump / Mobile Phase detector_issue Source: Detector column_issue Source: Column mobile_phase_issue Source: Mobile Phase pump_mechanical_issue Source: Pump Mechanical step1_q->step2 No step1_q->detector_issue Yes step2_q->step3 Yes step2_q->column_issue No step3_q->mobile_phase_issue Yes step3_q->pump_mechanical_issue No

Caption: A systematic workflow for isolating the source of HPLC baseline noise.

Guide 2: Optimizing Mobile Phase Preparation and Column Care

A pristine mobile phase and a healthy column are foundational to achieving a low-noise baseline.

Mobile Phase Best Practices:

  • Solvent Quality: Always use HPLC or LC-MS grade solvents. Lower-grade solvents can contain UV-absorbing impurities that contribute to baseline noise and drift.[5]

  • Buffer Preparation: Use high-purity salts. Bacterial growth is common in near-neutral aqueous buffers; prepare these fresh daily and filter them.[5][9] Inconsistent buffer preparation can lead to reproducibility issues.[10]

  • Degassing: An inline vacuum degasser is the most effective method for removing dissolved gases.[1][11] If one is not available, sparging with helium or sonicating the mobile phase in a water bath for 15-20 minutes are alternatives.

  • Miscibility: Ensure all solvents used in your mobile phase are miscible. Forcing immiscible liquids through the system will create an unstable, noisy baseline.

Common Baseline Issue Likely Mobile Phase Cause Recommended Action
Random Spikes Dissolved air forming bubbles in the detector cell.Degas mobile phase thoroughly using an inline degasser, helium sparging, or sonication.[1][2]
Upward Gradient Drift Solvent B (strong solvent) has higher UV absorbance than Solvent A.Use a solvent with a lower UV cutoff (e.g., Acetonitrile over Methanol for low UV wavelengths). Run and subtract a blank gradient.[1][12]
Wandering/Irregular Baseline Poor mixing of mobile phase components or contamination.Ensure solvents are fully miscible. Prepare fresh mobile phase with HPLC-grade reagents.[5][6]

HPLC Column Care Protocol:

  • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It is an inexpensive way to protect your expensive analytical column from particulates and strongly retained sample components.[6][13]

  • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column inlet frit.[13]

  • Proper Storage: Never store a column in a buffered mobile phase. Salt precipitation can ruin the column. For short-term storage (overnight), flush with a high-organic, non-buffered mobile phase. For long-term storage, follow the manufacturer's recommendations, which is typically 100% acetonitrile or methanol.[14]

  • Column Washing: If you suspect column contamination is causing noise, develop a rigorous washing procedure. Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[9] A generic reversed-phase column wash sequence is:

    • 20 column volumes of your mobile phase without buffer.

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of Isopropanol (if required for very nonpolar contaminants).

    • Re-equilibrate with the mobile phase (starting without buffer, then introducing it).

Guide 3: Addressing Pump and Hardware Issues

If the diagnostic protocol points to the pump, a mechanical fix is required.

Protocol for Pump Maintenance:

  • Purge the System: A simple air bubble trapped in a pump head can cause noise. Most HPLC systems have a purge function that runs the pump at a high flow rate to dislodge bubbles.

  • Sonication of Check Valves: If you suspect a stuck check valve, you can sometimes dislodge particulate matter by removing the valve and sonicating it in methanol or isopropanol for 5-10 minutes.

  • Seal Replacement: Pump seals are consumable parts that wear out over time. A preventative maintenance schedule that includes regular seal replacement can prevent many baseline issues.

  • Check Valve Replacement: If cleaning does not resolve the issue, the check valve likely needs to be replaced.

Pump_Troubleshooting start Periodic Baseline Noise Observed step1 Purge Pump Open purge valve and run pump at high flow rate (e.g., 5 mL/min) start->step1 step1_q Noise Persists? step1->step1_q Noise Persists? step2 Clean/Replace Check Valves Remove and sonicate check valves in IPA/MeOH. Replace if necessary. step2_q Noise Persists? step2->step2_q Noise Persists? step3 Replace Pump Seals Follow manufacturer's PM protocol to replace piston seals. resolved Noise Resolved step3->resolved step1_q->step2 Yes step1_q->resolved No step2_q->step3 Yes step2_q->resolved No

Caption: A workflow for troubleshooting mechanical pump issues causing periodic baseline noise.

By applying these systematic, cause-and-effect-based troubleshooting guides, you can effectively diagnose, resolve, and prevent HPLC baseline noise, ensuring the accurate and reliable quantification of Iguratimod and its impurities.

References

  • Vertex AI Search. (2024). Iguratimod impurity identification, characterization, and synthesis.
  • Jetir.Org. (n.d.). Analytical method development and validation for related substance in iguratimod by hplc.
  • Veeprho. (n.d.). Iguratimod Impurities and Related Compound.
  • PMC. (2020). Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Iguratimod | 123663-49-0.
  • PHARMACEUTICAL SCIENCES. (n.d.). Formation of newer analytical methods that have been verified for determining iguratimod in.
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
  • PubMed Central. (n.d.). Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases.
  • johronline. (n.d.). 12 DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD.
  • Agilent. (n.d.). Eliminating Baseline Problems.
  • TIJER.org. (n.d.). Hplc Method Development and Validation of Iguratimod Tablet Dosage Form.
  • Analytical Methods (RSC Publishing). (n.d.). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • YouTube. (2022). HPLC Troubleshooting: What is causing baseline noise?
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025). Maintenance and Care of HPLC Columns in Chromatography.
  • Phenomenex. (2025). HPLC Degassing methods: Inline vs Offline.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Asian Journal of Immunology. (2024). A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti-inflammation.
  • Pharmaffiliates. (n.d.). Iguratimod-impurities.
  • LCGC International. (n.d.). Mobile-Phase Degassing: What, Why, and How.
  • AWS. (n.d.). A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti- inflammation.
  • Shimadzu. (n.d.). Preparing the Mobile Phases.
  • Agilent. (2022). Off to a Fresh Start: HPLC Column Care.
  • YouTube. (2021). Related Substances method development by HPLC.
  • ResearchGate. (n.d.). The osteoprotective molecular mechanism of IGU. A variety of signaling...
  • IDEX Health & Science. (2024). What is the Function of a Degasser in HPLC?
  • Knowledge Center. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage.
  • Google Patents. (n.d.). CN1944420B - Iguratimod crystalline forms and compositions thereof.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (2016). (PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
  • Chrom Tech, Inc. (2025). HPLC Column Care and Maintenance.
  • Shimadzu Asia Pacific. (n.d.). Degassing Mobile Phase Solvents.

Sources

Troubleshooting

Technical Support Center: Optimizing Iguratimod Analysis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the analytical chromatography of Iguratimod, with a specific foc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the analytical chromatography of Iguratimod, with a specific focus on resolving closely eluting impurities. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to empower you to overcome common analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: What is Iguratimod and why is impurity profiling critical?

Iguratimod is an anti-inflammatory drug primarily used in the treatment of rheumatoid arthritis.[1][2][3] Its chemical name is N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide.[4][5] Impurity profiling is a crucial aspect of pharmaceutical development and quality control. Regulatory bodies require that any impurity present above a certain threshold (typically 0.1%) be identified and characterized to ensure the safety and efficacy of the drug product.[1]

Q2: What are the common analytical techniques for Iguratimod and its impurities?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for the quantification of Iguratimod and the separation of its related substances.[4][5][6][7][8] These methods often utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[4][5][6][7]

Q3: I'm struggling to resolve a specific impurity, "Impurity 10," from the main Iguratimod peak. What could be the reason?

Poor resolution between an active pharmaceutical ingredient (API) like Iguratimod and a closely eluting impurity can stem from several factors. These include suboptimal mobile phase composition, inappropriate stationary phase selection, or inadequate column temperature and flow rate. The chemical similarity between the API and the impurity is often the root cause, leading to similar retention times.

Q4: Where can I find information on the potential impurities of Iguratimod?

Several research articles discuss the synthesis and degradation of Iguratimod, which can provide insights into potential impurities.[1][4][9] Stress testing (forced degradation studies) under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[5][6][10]

Troubleshooting Guide: Improving Resolution of a Closely Eluting Impurity (Hypothetical "Impurity X")

This guide will walk you through a systematic approach to improve the resolution of a challenging, closely eluting impurity, which we will refer to as "Impurity X."

Initial Assessment: Understanding the Problem

Before making any changes to your method, it's crucial to characterize the problem.

  • Question: What is the current resolution between Iguratimod and Impurity X?

    • Answer: Calculate the resolution (Rs) using the formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂), where RT is the retention time and W is the peak width at the base. A resolution of ≥ 1.5 is generally considered baseline separation.

  • Question: What are the peak shapes of Iguratimod and Impurity X?

    • Answer: Observe the peak symmetry. Tailing or fronting can indicate secondary interactions with the stationary phase or issues with the mobile phase.

Workflow for Resolution Improvement

The following diagram illustrates a logical workflow for tackling resolution issues.

ResolutionImprovement cluster_start Start: Poor Resolution cluster_phase1 Phase 1: Mobile Phase Optimization cluster_phase2 Phase 2: Stationary Phase & Temperature cluster_phase3 Phase 3: Other Parameters cluster_end End: Desired Outcome Start Poor Resolution (Rs < 1.5) between Iguratimod and Impurity X MobilePhase Adjust Mobile Phase (Organic Ratio, pH, Buffer) Start->MobilePhase Check1 Resolution Improved? MobilePhase->Check1 StationaryPhase Change Stationary Phase (e.g., Phenyl, Cyano) Check1->StationaryPhase No End Baseline Resolution Achieved (Rs ≥ 1.5) Check1->End Yes Temperature Optimize Column Temperature StationaryPhase->Temperature Check2 Resolution Improved? Temperature->Check2 FlowRate Decrease Flow Rate Check2->FlowRate No Check2->End Yes ColumnDimensions Increase Column Length/ Decrease Particle Size FlowRate->ColumnDimensions Check3 Resolution Improved? ColumnDimensions->Check3 Check3->MobilePhase No, Re-evaluate Check3->End Yes

Caption: Troubleshooting workflow for improving chromatographic resolution.

Step-by-Step Method Development Strategies

1. Mobile Phase Optimization: The First Line of Attack

Changes to the mobile phase are often the easiest and most impactful for improving resolution.[11][12]

  • Question: How can I adjust the organic modifier to improve resolution?

    • Answer:

      • Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time of both Iguratimod and Impurity X, potentially providing more time for separation to occur.[12] Make small, incremental changes (e.g., 1-2%) to observe the effect.

      • Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity (α) between your two peaks.

  • Question: My resolution is still poor. Should I adjust the mobile phase pH?

    • Answer: Absolutely. Iguratimod has ionizable functional groups. Changing the pH of the aqueous portion of your mobile phase can alter the ionization state of Iguratimod and Impurity X, leading to significant changes in retention and selectivity.

      • Protocol: Prepare a series of mobile phases with pH values ranging from, for example, 2.5 to 4.5 in 0.5 unit increments. Analyze your sample with each mobile phase to find the optimal pH for separation. Published methods often use a phosphate buffer with a pH around 3.0 to 4.0.[6][7]

  • Question: What about the buffer concentration?

    • Answer: Buffer concentration can influence peak shape and retention. A typical starting concentration is 10-25 mM. Increasing the buffer concentration can sometimes improve peak symmetry for basic compounds.

2. Stationary Phase and Temperature Adjustments

If mobile phase optimization is insufficient, consider the stationary phase and column temperature.

  • Question: The resolution on my C18 column is inadequate. What other column chemistries could I try?

    • Answer: A standard C18 column separates based on hydrophobicity. If Impurity X has a similar hydrophobicity to Iguratimod, a different stationary phase chemistry might provide better selectivity.[11]

      • Phenyl-Hexyl Column: This stationary phase offers alternative selectivity through pi-pi interactions with aromatic compounds. Given the aromatic nature of Iguratimod, this could be a good choice.

      • Cyano (CN) Column: A CN column provides different selectivity based on dipole-dipole interactions.

      • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity.

  • Question: How does changing the column temperature affect my separation?

    • Answer:

      • Lowering the temperature generally increases retention times and can sometimes improve resolution, especially for early eluting peaks.[13][14][15]

      • Increasing the temperature decreases viscosity, which can lead to sharper peaks (higher efficiency). However, it will also decrease retention times, which might worsen resolution if the peaks are already very close.[12] It's a parameter that needs to be optimized empirically for your specific separation.

3. Fine-Tuning Other Chromatographic Parameters

  • Question: Can I improve resolution by changing the flow rate?

    • Answer: Yes. Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates, N), leading to sharper peaks and better resolution.[15] However, this will also increase the analysis time.

  • Question: When should I consider changing the column dimensions?

    • Answer: If other optimizations have not yielded the desired resolution, consider:

      • Increasing the column length: A longer column provides more theoretical plates, which can improve resolution.[12]

      • Decreasing the particle size: Columns with smaller particles (e.g., sub-2 µm for UPLC) offer significantly higher efficiency and can dramatically improve the resolution of closely eluting peaks.[12]

Quantitative Data Summary for Method Optimization
ParameterChangeExpected Effect on ResolutionPotential Drawback
Mobile Phase
Organic Solvent %DecreaseIncreaseLonger run time
Organic Solvent TypeSwitch (ACN to MeOH)Change in selectivity (α)May require re-optimization
pHAdjustChange in selectivity (α)Peak shape may be affected
Stationary Phase
Column ChemistryChange (e.g., C18 to Phenyl)Change in selectivity (α)Cost of a new column
Temperature
Column TemperatureDecreaseMay increaseLonger run time
IncreaseMay decrease (due to lower retention)Potential for sample degradation
Other Parameters
Flow RateDecreaseIncreaseLonger run time
Column LengthIncreaseIncreaseHigher backpressure, longer run time
Particle SizeDecreaseIncreaseHigher backpressure (requires UPLC)

Experimental Protocols

Protocol 1: Baseline HPLC Method for Iguratimod

This protocol is a starting point based on published methods and can be optimized further.[4][5][6][7]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 257 nm.[5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Iguratimod sample in a mixture of water and acetonitrile (50:50) to a suitable concentration.

Protocol 2: Systematic Approach to Mobile Phase pH Optimization
  • Prepare four different batches of Mobile Phase A (20 mM potassium dihydrogen phosphate) and adjust the pH of each to 2.5, 3.0, 3.5, and 4.0, respectively, using phosphoric acid.

  • For each pH value, perform an injection of your Iguratimod sample containing Impurity X using the baseline HPLC method.

  • Record the retention times of Iguratimod and Impurity X for each run.

  • Calculate the resolution (Rs) for each pH condition.

  • Plot the resolution as a function of pH to identify the optimal pH for the separation.

By following this structured troubleshooting guide, you will be well-equipped to systematically address and resolve challenges with closely eluting impurities in your Iguratimod analysis.

References

  • analytical method development and validation for related substance in iguratimod by hplc - Jetir.Org. Available at: [Link]

  • Iguratimod Impurities - SynZeal. Available at: [Link]

  • stability indicating hplc method development and validation for estimation of iguratimod in tablets - wjpps. Available at: [Link]

  • Iguratimod impurity identification, characterization, and synthesis. Available at: [Link]

  • Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD. Available at: [Link]

  • Iguratimod | New Drug Approvals. Available at: [Link]

  • Hplc Method Development and Validation of Iguratimod Tablet Dosage Form - TIJER.org. Available at: [Link]

  • A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD - Jetir.Org. Available at: [Link]

  • 12 DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD - johronline. Available at: [Link]

  • Iguratimod-impurities | Pharmaffiliates. Available at: [Link]

  • Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - NIH. Available at: [Link]

  • Iguratimod - Wikipedia. Available at: [Link]

  • Stability-indicating study of Iguratimod: Isolation and characterization of potential degradant using Preparative HPLC-MS, LC-HRMS, and NMR techniques | Request PDF - ResearchGate. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. Available at: [Link]

  • A systematic review and meta-analysis of the efficacy and safety of iguratimod in the treatment of inflammatory arthritis and degenerative arthritis - PMC - PubMed Central. Available at: [Link]

  • How can I improve the resolution of the peaks in gas chromatography? - ResearchGate. Available at: [Link]

  • How to separate peaks in gas or liquid chromatography - YouTube. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available at: [Link]

Sources

Optimization

Technical Support Center: Iguratimod Impurity 10 &amp; LC-MS Ghost Peak Troubleshooting

Topic: Identification and Elimination of "Impurity 10" Ghost Peaks in Iguratimod LC-MS Analysis Document ID: TS-IGU-LCMS-010 Last Updated: 2025-05-21 Audience: Analytical Chemists, QC Scientists, Drug Development Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Elimination of "Impurity 10" Ghost Peaks in Iguratimod LC-MS Analysis Document ID: TS-IGU-LCMS-010 Last Updated: 2025-05-21 Audience: Analytical Chemists, QC Scientists, Drug Development Researchers

Executive Summary

In the LC-MS analysis of Iguratimod (N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide), users frequently encounter a persistent late-eluting peak, often internally designated as "Impurity 10" or the "Ghost Peak." This peak typically appears at a Relative Retention Time (RRT) of ~1.8 - 2.2 or manifests in blank injections following high-concentration samples.

This guide addresses the identification of this peak, distinguishing between carryover artifacts , mobile phase contaminants , and genuine degradation products (such as the deacetylated or dimerized species).

Phase 1: The Diagnostic Workflow

Q1: I see a peak at m/z 375 or m/z 749 in my blank injection. Is this a system artifact or sample carryover?

Answer: To determine the origin of the ghost peak, you must isolate the sample introduction system from the mobile phase background.[1] Perform the "Zero-Volume vs. Solvent Blank" test.

The Protocol:

  • Run 1 (Solvent Blank): Inject the standard sample diluent (e.g., DMSO/Methanol).

  • Run 2 (Zero-Volume Injection): Program the autosampler to perform a gradient run without injecting any liquid (if hardware permits) or inject 0 µL.

  • Run 3 (Double Gradient): Run a blank injection with a method that executes the gradient slope twice within a single acquisition.

Interpretation:

ObservationDiagnosisRoot Cause
Peak appears in Run 1 but NOT Run 2 Carryover The impurity is adsorbing to the needle, loop, or injection valve rotor. Iguratimod is poorly water-soluble; aqueous washes are insufficient.
Peak appears in Run 2 (Zero Volume) System Contamination The impurity is trapped on the column head or in the mobile phase mixer/lines.
Peak appears in both gradients of Run 3 Mobile Phase Artifact Contaminants in the organic solvent or aqueous buffer (e.g., contaminated Ammonium Acetate).
Peak appears only in 1st gradient of Run 3 Column Shedding Late-eluting impurity from a previous injection that failed to elute during the re-equilibration phase.

Phase 2: Chemical Identification (LC-MS/MS)

Q2: The ghost peak has a mass of m/z 375.2 (same as Iguratimod) or m/z 749. What is it?

Answer: In Iguratimod analysis, "Impurity 10" is frequently identified as one of two species depending on the ionization state and retention behavior.

Scenario A: The "Isobaric Ghost" (m/z 375.2)

If the ghost peak shares the precursor mass of Iguratimod (


) but elutes significantly later, it is likely a structural isomer  or a hydrophobic carryover  of the API itself.
  • Mechanism: Iguratimod contains a phenoxy group and a sulfonamide moiety.[2][3] Strong adsorption to C18 active sites (silanols) can cause a fraction of the API to "drag" and elute in the high-organic wash, appearing as a ghost peak in subsequent runs.

Scenario B: The Dimer (m/z 749.4)

If the peak is


, it is a non-covalent dimer formed in the ion source (ESI artifact) or a covalent dimer formed via degradation.
  • Differentiation: Check the MS/MS fragmentation.

    • Source Dimer: Will fragment back to the monomer (m/z 375) at low collision energy.

    • Covalent Impurity: Will yield unique fragments not seen in the API spectrum.

Scenario C: The Hydrolysis Product (Impurity II)

While typically eluting earlier, highly retained variations can occur.

  • Target: 2-hydroxy-4-(methylsulfonamido)-5-phenoxybenzoic acid.[4]

  • Mass: m/z ~338 (negative mode dominant).

Visualization: Iguratimod Impurity Logic

Iguratimod_Impurity_Logic Start Ghost Peak Detected Mass_Check Check m/z Start->Mass_Check mz375 m/z 375.2 (Same as API) Mass_Check->mz375 mz749 m/z 749.4 (Dimer) Mass_Check->mz749 mzOther Other m/z (e.g., 333, 389) Mass_Check->mzOther Carryover Carryover/Adsorption (Check Wash Solvent) mz375->Carryover Late Elution Source_Artifact ESI Source Dimer (Concentration Dependent) mz749->Source_Artifact Low CE Frag -> 375 Real_Impurity Process Impurity (e.g., Methyl derivative) mzOther->Real_Impurity Unique MS2

Figure 1: Decision logic for classifying Iguratimod ghost peaks based on mass-to-charge ratio.

Phase 3: Elimination & Troubleshooting

Q3: How do I eliminate the "Impurity 10" carryover? Standard needle wash isn't working.

Answer: Iguratimod is an aromatic heterocyclic compound with low aqueous solubility. Standard water/methanol washes are often insufficient to remove it from the injector needle coating (e.g., Vespel or Teflon rotor seals).

Recommended Wash Protocol:

  • Switch Wash Solvents:

    • Weak Wash: 10% Acetonitrile in Water.

    • Strong Wash:Acetonitrile:Isopropanol:Formic Acid (40:50:10 v/v/v) .

    • Rationale: Isopropanol solubilizes the hydrophobic phenoxy core; Formic acid ensures the sulfonamide nitrogen is protonated, reducing interaction with metal surfaces.

  • Active Needle Wash:

    • Enable "External Needle Wash" (dip the needle) and "Internal Needle Wash" (flush the loop).

    • Set wash duration to at least 10 seconds.

Q4: The peak appears in the "Double Gradient" test at the exact same retention time in both cycles. What is the source?

Answer: If the peak appears in both gradient cycles with equal area, it is a Mobile Phase Contaminant .[1]

  • Common Culprit: Contaminated Ammonium Acetate or Formic Acid.

  • Action: Replace the aqueous buffer reservoir. Use LC-MS grade additives only. Do not top off bottles; discard and refill.

Q5: What are the known m/z values for validated Iguratimod impurities?

Use this table to confirm if your "Impurity 10" matches a known pharmacopeial impurity.

Impurity IDCommon NameChemical Structure HintObserved m/z (ESI+)Origin
API IguratimodChromone core375.2Target
IMP-I Methyl-IguratimodMethyl derivative389.1Synthesis (Methyl Iodide)
IMP-II Hydrolysis ProductPhenoxybenzoic acid deriv.[4]338.0 (Neg)Acid Degradation
IMP-III Deformyl-IguratimodAmine derivative347.1Base Degradation
Metabolite M2 Acetyl-IguratimodN-acetyl derivative388.1In-vivo (CYP2C9)

References

  • Vertex AI Search. (2024). Iguratimod impurity identification, characterization, and synthesis. Wisdom Library. [Link]

  • Shimadzu Corporation. (2011).[5] Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu Technical Report C190-E148. [Link]

  • Waters Corporation. (2024). Troubleshooting carryover or ghost peaks on LC columns. Waters Knowledge Base. [Link]

  • Jain, P., et al. (2018). Development and Validation of HPLC Method for Iguratimod. Journal of Harmonized Research in Applied Sciences. [Link]

  • Ma, Y., et al. (2018).[6] A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Iguratimod Impurity 10 Separation &amp; Gradient Optimization

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Iguratimod (T-614) is a methanesulfonamide derivative used as a disease-modifying antirheumatic drug (DMARD).[1] Chemically, it is an acidic molecule with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Iguratimod (T-614) is a methanesulfonamide derivative used as a disease-modifying antirheumatic drug (DMARD).[1] Chemically, it is an acidic molecule with a pKa of approximately 2.96 [1].[2][3] This acidity is the single most critical factor in your method development: at neutral pH, Iguratimod ionizes, reducing retention and causing peak broadening.

"Impurity 10" Context: In many synthesis pathways, "Impurity 10" refers to a specific degradation product or late-stage intermediate (often related to the N-formyl hydrolysis or methyl derivatives). For the purpose of this guide, we treat Impurity 10 as a Critical Resolution Pair (CRP) —a peak that co-elutes or elutes in the tail of the API, requiring precise gradient engineering to resolve.

This guide provides a self-validating protocol to separate Impurity 10 using Linear Solvent Strength (LSS) theory and pH control.

The Baseline Protocol (The "Control" Method)

Before optimizing, establish this validated baseline. This system is designed to suppress ionization of the sulfonamide moiety, ensuring sharp peak shape for the API.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmHigh carbon load required for retention of acidic species.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 3.[3]0)Low pH suppresses ionization (pKa ~2.96), maximizing retention [2].
Mobile Phase B Acetonitrile (ACN) : Methanol (50:50 v/v)ACN provides sharpness; MeOH provides unique selectivity for polar impurities.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°C ± 2°CControls mass transfer kinetics.
Detection UV @ 257 nmMax absorption for Iguratimod core structure [3].[1]
Standard Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
5.06040Isocratic for early polar impurities
20.02080Linear Ramp (Elution of Iguratimod & Impurity 10)
25.02080Wash
26.06040Re-equilibration
35.06040End

Troubleshooting Guide (Q&A)

Scenario A: Co-elution of Impurity 10 with the Main Peak

Q: Impurity 10 is eluting on the tail of the Iguratimod peak (


). How do I separate them without extending the run time? 

Technical Insight: Co-elution indicates that the selectivity factor (


)  is too close to 1.0. If the impurity is eluting during the gradient ramp, the slope is likely too steep, forcing both compounds out simultaneously.

Corrective Action:

  • Identify the Elution %B: Calculate the percentage of organic solvent at the moment of elution.

    • Formula:

      
      
      
  • Flatten the Gradient: Insert a "shallow step" at that specific %B.

    • Modification: If elution is at 55% B, change the gradient to ramp from 40% to 50% quickly, then 50% to 60% over 10 minutes (very shallow), then resume normal speed.

Scenario B: Peak Tailing or Fronting

Q: The Iguratimod peak is tailing heavily, masking Impurity 10. Is this a column failure?

Technical Insight: Likely not. Tailing in sulfonamides is usually caused by secondary silanol interactions or ionization mismatch .

  • Cause 1 (pH): If Mobile Phase A pH > 3.5, the API partially ionizes. The ionized form interacts differently with the stationary phase than the unionized form, causing a "smeared" peak.

  • Cause 2 (Silanols): Uncapped silanols on the silica support bind to the nitrogen atoms.

Corrective Action:

  • Lower pH: Adjust Mobile Phase A to pH 2.5 using dilute Orthophosphoric Acid. This ensures 99% of the API is unionized (protonated).

  • Increase Ionic Strength: Increase buffer concentration from 20mM to 50mM . This "masks" the silanols.

Scenario C: Baseline Drift / Ghost Peaks

Q: I see a rising baseline that interferes with integrating Impurity 10.

Technical Insight: This is often due to the Refractive Index (RI) mismatch between ACN and Water, or UV absorption of the buffer at low wavelengths.

Corrective Action:

  • Wavelength Check: Ensure you are at 257 nm or 265 nm . Avoid 210-220 nm where phosphate buffers absorb.

  • Reference Cell: If using a DAD, ensure the reference wavelength is set "off-peak" (e.g., 360 nm with 100 nm bandwidth) to subtract gradient drift.

Advanced Optimization Logic

The following diagram illustrates the decision matrix for optimizing the separation of Impurity 10.

Iguratimod_Optimization Start Start: Standard Protocol (pH 3.0, C18, ACN:Buffer) CheckRs Check Resolution (Rs) of Impurity 10 Start->CheckRs Decision Is Rs > 2.0? CheckRs->Decision Success Method Validated Proceed to Robustness Decision->Success Yes Fail_Coelute Issue: Co-elution (Rs < 1.5) Decision->Fail_Coelute No (Overlap) Fail_Shape Issue: Peak Tailing (Tf > 1.5) Decision->Fail_Shape No (Tailing) Action_Slope Action: Flatten Gradient Slope (Decrease %B/min by 50%) Fail_Coelute->Action_Slope Action_Temp Action: Decrease Temp to 25°C (Increase Retention) Fail_Coelute->Action_Temp Action_pH Action: Lower pH to 2.5 (Suppress Ionization) Fail_Shape->Action_pH Action_Slope->CheckRs Action_pH->CheckRs Action_Temp->CheckRs

Caption: Decision matrix for optimizing Iguratimod Impurity 10 separation based on resolution (Rs) and peak symmetry (Tf).

Method Development Workflow

Use this workflow to systematically develop the gradient.

Method_Workflow Step1 1. pH Scouting Test pH 2.5, 3.5, 4.5 Select pH where API is retained Step2 2. Linear Gradient Scan 5% to 95% B over 60 min Identify elution %B of Impurity 10 Step1->Step2 Step3 3. Optimization Focus gradient range around elution point (± 10%) Step2->Step3 Step4 4. Final Validation Verify Specificity with Spiked Impurity Standards Step3->Step4

Caption: Step-by-step workflow for establishing the optimal mobile phase gradient.

References

  • ChemBK. (n.d.). Iguratimod Physico-chemical Properties. Retrieved October 26, 2023, from [Link]

  • Pardeshi, S. N., & Panchal, H. (2018). Stability Indicating HPLC Method Development and Validation for Estimation of Iguratimod in Tablets. World Journal of Pharmacy and Pharmaceutical Sciences.[4] Retrieved from [Link]

  • Jetir. (2018).[3] A Study of Method Development and Validation for Quantification of Iguratimod in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Emerging Technologies and Innovative Research.[3] Retrieved from [Link][3]

  • PubChem. (n.d.).[5] Iguratimod Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Iguratimod Impurity 10 Peak Tailing Correction

The following technical guide serves as a specialized troubleshooting resource for researchers and analytical scientists encountering peak symmetry issues with Iguratimod and its late-eluting impurities, specifically add...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized troubleshooting resource for researchers and analytical scientists encountering peak symmetry issues with Iguratimod and its late-eluting impurities, specifically addressing the "Impurity 10" profile often associated with basic amine precursors or degradation products.

Topic: Optimization of HPLC Peak Symmetry for Iguratimod Impurity 10 Document ID: TS-IGU-IMP10-V4 Last Updated: October 26, 2023 Applicable Methods: RP-HPLC (UV/PDA Detection)

Executive Summary & Issue Identification

The Problem: During the related substances analysis of Iguratimod (N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide), users frequently report severe peak tailing (


) for Impurity 10 .

Technical Context: Depending on the synthesis route and vendor designation, "Impurity 10" typically refers to a basic amine intermediate or degradation product. Common candidates include:

  • 2-chloro-5-methoxyaniline (CAS 2401-24-3, often designated Impurity 10 in specific catalogs).[1]

  • IMP-III (Amine Impurity): N-(3-amino-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide.[2]

Root Cause Analysis: Iguratimod methods often utilize acidic mobile phases (pH 2.5–3.5) to stabilize the main API. However, basic impurities (like anilines or amino-chromones) become protonated (


) at this pH. These positively charged species undergo secondary ion-exchange interactions with residual anionic silanol groups (

) on the stationary phase, causing peak tailing.

Troubleshooting Protocols (Q&A Format)

Q1: I am using a standard C18 column with a phosphate buffer (pH 3.0). Why is Impurity 10 tailing?

Diagnosis: At pH 3.0, the silanol groups on older or non-endcapped C18 columns may still be partially ionized, while the basic Impurity 10 is fully protonated. This creates a "drag" effect as the impurity sticks to the silica backbone.

Corrective Protocol A: The Silanol Blocking Method (Triethylamine) This is the most immediate fix without changing the column. Triethylamine (TEA) competes for the active silanol sites, effectively "masking" them from the impurity.

Step-by-Step:

  • Prepare Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ) in water.
    
  • Add Modifier: Add 0.1% to 0.3% (v/v) Triethylamine (TEA) to the aqueous buffer.

  • pH Adjustment: Adjust pH after adding TEA to 3.0 ± 0.05 using dilute Orthophosphoric Acid (

    
    ).
    
    • Critical Note: Never add TEA to the organic phase directly to avoid precipitation.

  • Equilibration: Flush the column for at least 20 column volumes to saturate silanol sites.

Mechanism: TEA is a stronger base than Impurity 10. It preferentially binds to the silanol groups, creating a neutral surface for the impurity to elute with better symmetry.

Q2: Adding TEA improved the shape but shifted retention times. How can I fix tailing without mobile phase additives?

Diagnosis: If additives are restricted (e.g., in LC-MS compatible methods), the issue lies in the Carbon Load and End-capping efficiency of your column.

Corrective Protocol B: Stationary Phase Selection Switch to a "Base-Deactivated" (BDS) or high-coverage column designed for basic compounds.

Recommended Column Specifications:

Parameter Specification Reason
Bonding Chemistry Polymeric or Sterically Protected C18 Prevents hydrolysis of bonded phase; shields silanols.
End-Capping Double End-Capped (TMS) Maximizes coverage of residual silanol groups.
Carbon Load High (> 15%) Increases hydrophobicity, reducing analyte interaction with the silica support.

| Surface Area | > 300


 | Provides higher retention capacity for polar impurities. |

Validated Column Candidates:

  • Inertsil ODS-3 (GL Sciences) – Cited in literature for Iguratimod separation.

  • Zorbax Eclipse Plus C18 (Agilent) – Excellent for basic anilines.

  • XBridge BEH C18 (Waters) – High pH stability (allows running at pH > 7 if needed).

Q3: My Impurity 10 peak is broad and tailing, but the API is sharp. Could it be a solubility issue?

Diagnosis: Yes. Iguratimod is practically insoluble in water. If your sample diluent is 100% organic (e.g., Methanol) and your initial mobile phase is high-aqueous (e.g., 90% Buffer), the "Solvent Mismatch" effect occurs. The impurity precipitates momentarily at the column head, causing band broadening and tailing.

Corrective Protocol C: Diluent Optimization Match the diluent strength to the initial mobile phase gradient.

Step-by-Step:

  • Current Diluent: If using 100% Acetonitrile/Methanol, stop.

  • Optimized Diluent: Prepare a mixture of Mobile Phase A : Acetonitrile (50:50 v/v) .

  • Solubility Check: Ensure the API (0.5 mg/mL) is fully soluble. If not, increase organic ratio to 60:40, but do not exceed the organic content of the gradient's start point by more than 20%.

  • Injection Volume: Reduce injection volume from 20

    
     to 10 
    
    
    
    to minimize the solvent slug effect.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing peak tailing specific to Iguratimod impurities.

TailingTroubleshooting Start Issue: Impurity 10 Peak Tailing (Tf > 1.5) CheckpH Check Mobile Phase pH Is pH < pKa of Impurity? (Acidic MP) Start->CheckpH SilanolInteraction Cause: Silanol Interaction (Protonated Base + Ionized Silanol) CheckpH->SilanolInteraction Yes (pH 2-4) CheckDiluent Check Sample Diluent Is it 100% Organic? CheckpH->CheckDiluent No (pH > 6) Sol_TEA Solution A: Add 0.1% TEA (Block Silanols) SilanolInteraction->Sol_TEA Quick Fix Sol_Column Solution B: Switch Column (Inertsil ODS-3 / XBridge) SilanolInteraction->Sol_Column Robust Fix SolventEffect Cause: Solvent Mismatch (Precipitation/Band Broadening) CheckDiluent->SolventEffect Yes CheckDiluent->Sol_Column No (Diluent is OK) Sol_Diluent Solution C: Adjust Diluent (Match Initial Gradient) SolventEffect->Sol_Diluent

Caption: Decision tree for isolating the root cause of peak tailing: Silanol activity vs. Solvent effects.

Standardized Analytical Conditions (Reference Method)

Based on successful separation protocols (Jetir, 2023; BenchChem, 2025), the following conditions are recommended as a baseline. Deviations from this (specifically the lack of end-capping or TEA) are the primary cause of Impurity 10 tailing.

ParameterRecommended ConditionCritical Notes
Column Inertsil ODS-3 (250 × 4.6 mm, 5

)
High surface area and robust end-capping are essential.
Mobile Phase A 10mM

+ 0.1% TEA (pH 3.0)
TEA is mandatory if using older generation columns.
Mobile Phase B Acetonitrile : Methanol (50:[3]50)Mixed organic phase improves selectivity for aromatic impurities.
Flow Rate 1.0 mL/min-
Wavelength 257 nmIsosbestic point for Iguratimod; minimizes baseline drift.
Column Temp 30°C - 40°CHigher temp (40°C) reduces viscosity and improves mass transfer, sharpening peaks.

References

  • BenchChem. (2025).[4] High-performance liquid chromatography (HPLC) method for Iguratimod quantification.[2][4][5][6][7] BenchChem Application Notes. Link

  • Nehete, R. B., & Sharma, P. (2018).[5][6] Development and validation of HPLC method for the Iguratimod. Journal of Harmonized Research in Applied Sciences, 6(1), 1-8.[5][6] Link

  • Radha, R., et al. (2024).[2][6] Development and Validation of HPLC Method for Estimation of Iguratimod in Formulation. International Journal of Novel Research and Development (IJNRD), 9(1).[6] Link

  • US-CATO. (n.d.).[1] Iguratimod Impurity 10 Reference Standard (2-chloro-5-methoxyaniline). J&K Scientific. Link

  • Wisdom Library. (2024).[2] Iguratimod impurity identification, characterization, and synthesis. Link

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation of Iguratimod and its Impurities Under Stress Testing

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the study of Iguratimod. It provides in-depth troubleshooting advice and frequently asked questions rela...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the study of Iguratimod. It provides in-depth troubleshooting advice and frequently asked questions related to the formation of degradation impurities, with a focus on those arising during forced degradation studies. While this guide uses "Impurity 10" as a placeholder for a significant degradant, the principles and methodologies discussed are applicable to various impurities encountered during stress testing of Iguratimod.

I. Understanding Iguratimod and its Stability Profile

Iguratimod is a novel small-molecule anti-rheumatic drug with both anti-inflammatory and immunomodulatory effects.[1] It is crucial to understand its stability profile to ensure the quality, safety, and efficacy of the final drug product. Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of the drug substance.[2][3] These studies involve subjecting the drug to more severe conditions than those used for accelerated stability testing.[2]

Studies have shown that Iguratimod is particularly susceptible to degradation under acidic and basic conditions.[4] It is relatively more stable under oxidative and thermal stress.[4] Understanding these liabilities is the first step in troubleshooting impurity formation.

II. Frequently Asked Questions (FAQs)

Here we address some common questions that arise during the stress testing of Iguratimod.

Q1: What are the primary objectives of conducting forced degradation studies on Iguratimod?

A1: The primary goals are:

  • To identify the likely degradation products that could form under various environmental conditions.[3]

  • To understand the degradation pathways of Iguratimod.[2]

  • To develop and validate a stability-indicating analytical method that can effectively separate and quantify Iguratimod from its impurities.[5]

  • To gain insights that aid in the development of a stable formulation and determine appropriate packaging and storage conditions.[3][6]

Q2: Under which conditions is Iguratimod most likely to degrade?

A2: Published studies consistently show that Iguratimod is most labile under hydrolytic stress, specifically in both acidic and basic environments.[4] This means you are most likely to observe the formation of significant degradation products, such as "Impurity 10," under these conditions.

Q3: What is a typical and acceptable level of degradation in a forced degradation study?

A3: The generally recommended range for degradation is between 5-20%.[7] This level is considered sufficient to generate and detect degradation products without leading to secondary degradation, which can complicate the analysis.[7] Some literature suggests a target of 10% degradation as optimal for small molecules.[2]

Q4: What are some of the known impurities of Iguratimod?

A4: Research has identified several process-related and degradation impurities. For instance, some impurities can arise from the synthesis process itself, such as IMP-I, which is a methyl derivative formed from unreacted methyl iodide.[8] Degradation studies have identified hydrolytic impurities like IMP-II (2-hydroxy-4-(methylsulfonamido)-5-phenoxybenzoic acid) and IMP-III, which results from the cleavage of the aldehyde side chain.[8] A major hydrolytic degradant, referred to as DP1, has also been isolated and characterized.

III. Troubleshooting Guide: The Unexpected Appearance of "Impurity 10"

This section provides a structured approach to identifying and managing the appearance of a significant unknown impurity, which we will refer to as "Impurity 10," during your analytical runs.

Problem: An unknown peak, potentially "Impurity 10," is co-eluting with the main Iguratimod peak in my HPLC analysis.

Causality: Co-elution suggests that the chromatographic conditions are not optimized to resolve the impurity from the active pharmaceutical ingredient (API). This can lead to inaccurate quantification of both the API and the impurity.

Solution Workflow:

A workflow for resolving co-eluting peaks.

Step-by-Step Troubleshooting:

  • Initial Checks:

    • System Suitability: Ensure your HPLC system passes all system suitability tests (e.g., tailing factor, theoretical plates) as per your validated method.

    • Column Health: An old or poorly maintained column can lead to peak broadening and loss of resolution. Consider flushing or replacing the column.

  • Method Optimization:

    • Mobile Phase Modification:

      • pH Adjustment: Since Iguratimod is prone to hydrolysis, a slight change in the mobile phase pH can alter the ionization state of both the drug and the impurity, potentially improving separation.

      • Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[4]

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution for closely eluting peaks.

    • Column Chemistry: If mobile phase adjustments are insufficient, consider trying a column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).

Problem: "Impurity 10" is observed at unexpectedly high levels in my acid hydrolysis sample.

Causality: This indicates that the stress conditions applied were too harsh, leading to excessive degradation of Iguratimod. The goal of forced degradation is to achieve a target degradation (e.g., 5-20%), not to completely degrade the sample.[6][7]

Solution Workflow:

A decision tree for optimizing stress conditions.

Step-by-Step Troubleshooting:

  • Review and Adjust Stress Conditions:

    • Acid Concentration: If you used a high concentration of acid (e.g., 1M HCl), reduce it to a lower concentration (e.g., 0.1M or 0.01M HCl).[4]

    • Time and Temperature: Decrease the duration of exposure to the acid and/or lower the temperature of the experiment.

  • Iterative Approach: It is often necessary to perform a few trial runs with varying conditions to find the optimal level of stress that induces the desired level of degradation.

IV. Experimental Protocols

The following are standard protocols for conducting forced degradation studies on Iguratimod, based on established guidelines and literature.[4]

Protocol 1: Forced Degradation of Iguratimod

Objective: To generate potential degradation products of Iguratimod under various stress conditions.

Materials:

  • Iguratimod drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of Iguratimod in a suitable solvent and add 0.1M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2-8 hours), taking samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve Iguratimod in a suitable solvent and add 0.1M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 1-4 hours), monitoring the degradation.

    • Neutralize the samples with an equivalent amount of 0.1M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve Iguratimod in a suitable solvent and add 3-10% H₂O₂.

    • Keep the solution at room temperature for up to 24 hours.

  • Thermal Degradation:

    • Place the solid Iguratimod powder in a calibrated oven at a high temperature (e.g., 80-100°C) for a defined period (e.g., 24-48 hours).

  • Photolytic Degradation:

    • Expose the solid Iguratimod powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

Data Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Iguratimod

Objective: To separate and quantify Iguratimod and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 150 x 4.6 mm, 5 µm[4]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.5) and an organic solvent like acetonitrile or methanol.[4] The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 257 nm[4]

  • Column Temperature: 25°C[4]

V. Data Presentation

The following table summarizes typical stress conditions and observed degradation for Iguratimod based on literature.

Stress ConditionReagent/ParameterDuration/LevelObserved Degradation of Iguratimod (%)Reference
Acid Hydrolysis 1M HCl-7.8[4]
Base Hydrolysis 0.1M NaOH-4.6[4]
Oxidation 10% H₂O₂-1.5[4]
Thermal --0.4[4]
Photolytic ICH Q1B--[4]

Note: The exact percentage of degradation will depend on the specific experimental conditions such as temperature and duration of exposure.

VI. References

  • A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (2018). Journal of Emerging Technologies and Innovative Research. [Link]

  • Formation of newer analytical methods that have been verified for determining iguratimod in. (2025). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Iguratimod impurity identification, characterization, and synthesis. (2024). Pharmaffiliates. [Link]

  • Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. (2022). Frontiers in Immunology. [Link]

  • Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. (2020). Frontiers in Pharmacology. [Link]

  • Iguratimod Impurities and Related Compound. Veeprho. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2021). Pharmaceutical Technology. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR DETERMINATION OF IGURATIMOD IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2021). ResearchGate. [Link]

  • Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. (2019). Iranian Journal of Pharmaceutical Research. [Link]

  • Hplc Method Development and Validation of Iguratimod Tablet Dosage Form. (2023). TIJER.org. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. (2024). International Journal of Novel Research and Development. [Link]

  • Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. (2023). Analytical Methods. [Link]

  • Stability-indicating study of Iguratimod: Isolation and characterization of potential degradant using Preparative HPLC-MS, LC-HRMS, and NMR techniques. (2023). ResearchGate. [Link]

  • Iguratimod Impurities. SynZeal. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Efficacy and Safety of Iguratimod for the Treatment of Rheumatoid Arthritis. (2014). Journal of Immunology Research. [Link]

  • A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti-inflammation. (2024). Asian Journal of Immunology. [Link]

  • The osteoprotective molecular mechanism of IGU. A variety of signaling... (2021). ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

Sources

Optimization

Iguratimod Impurity 10 sensitivity enhancement in detection

Welcome to the technical support center for Iguratimod analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during the detec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Iguratimod analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during the detection of Iguratimod impurities, with a special focus on enhancing the sensitivity for Iguratimod Impurity 10.

Part 1: Understanding the Analyte and the Challenge

This section provides foundational knowledge on Iguratimod and the specific impurity in focus, setting the stage for troubleshooting and method enhancement.

Q1: What is Iguratimod and why is impurity profiling critical?

Iguratimod is an anti-inflammatory small molecule drug used in the treatment of rheumatoid arthritis.[1] Chemically, it is N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide.[2] Like all active pharmaceutical ingredients (APIs), its purity is directly linked to safety and efficacy. Regulatory bodies require that any impurity present at levels above 0.1% must be identified and characterized.[3] Rigorous impurity profiling is therefore essential to ensure that the final drug product meets stringent safety standards and to understand potential degradation pathways.[3][4]

Q2: What is Iguratimod Impurity 10 and what are its likely origins?

Iguratimod Impurity 10 has been identified as 2-chloro-5-methoxyaniline (CAS No. 2401-24-3).[5] Given its chemical structure, which is not an immediate derivative of the Iguratimod core, this impurity is most likely a process-related impurity . It could be a starting material or an intermediate used in one of the synthesis routes for Iguratimod that is carried over into the final drug substance. Understanding the source is a critical first step, as it informs the analytical strategy. Process-related impurities may have significantly different physicochemical properties (e.g., polarity, volatility, chromophore) compared to the API, which presents unique detection challenges.[6]

Q3: Why is enhancing detection sensitivity for Impurity 10 a common challenge?

Detecting a trace-level impurity like 2-chloro-5-methoxyaniline within a high-concentration matrix of Iguratimod presents several analytical hurdles:

  • Chromatographic Co-elution: The large peak of the Iguratimod API can obscure the much smaller peak of the impurity, especially if they are not well-resolved chromatographically.

  • Disparate Detector Response: Standard HPLC methods for Iguratimod often use UV detection at a wavelength optimized for the API's chromophore (e.g., 256-257 nm).[7][8] Impurity 10, being a simple substituted aniline, has a much weaker UV chromophore and a different absorption maximum, leading to a poor response and a high limit of detection (LOD) at the API's optimal wavelength.

  • Matrix Effects in LC-MS: The high concentration of the Iguratimod API can cause ion suppression in the mass spectrometer source, significantly reducing the signal intensity for the co-eluting Impurity 10.[9]

  • Low Concentration: The impurity may be present at levels close to or below the detection limits of standard quality control methods.

Part 2: Strategies for Sensitivity Enhancement

This section provides actionable troubleshooting guides and protocols to overcome the challenges identified above.

Q4: My standard HPLC-UV method can't detect Impurity 10 at the required level. What should be my first step?

The first step is to move beyond methods optimized for the API and develop a method specifically targeted for the impurity. The primary limitation is likely the UV detector's wavelength.

Causality: You are trying to detect a faint star next to the bright sun. The detector settings optimized for the "sun" (Iguratimod) are not suitable for the "star" (Impurity 10).

Troubleshooting Protocol: Wavelength Scouting

  • Prepare Standards: Create a standard solution of Iguratimod Impurity 10 (2-chloro-5-methoxyaniline) in your mobile phase diluent.

  • Acquire UV Spectrum: Using a diode array detector (DAD) or a UV-Vis spectrophotometer, acquire the full UV spectrum of the impurity from 200-400 nm.

  • Identify λmax: Determine the wavelength of maximum absorbance (λmax) for Impurity 10. This is the wavelength where it will produce the strongest signal.

  • Re-analyze Sample: Inject your Iguratimod sample again, but this time, acquire data at the λmax determined for Impurity 10. This simple change can often provide a significant sensitivity boost.

  • Consider Dual-Wavelength Detection: If your system allows, monitor at both the Iguratimod λmax (for API quantification) and the Impurity 10 λmax (for impurity detection) within the same run.

Q5: Wavelength adjustment helped, but I still need better sensitivity. How can I optimize my sample preparation?

If the impurity concentration is simply too low to be detected even after detector optimization, you need to increase its concentration in the sample solution injected onto the column. Solid-Phase Extraction (SPE) is an excellent technique for this.

Causality: SPE allows for selective retention of the analyte of interest (or the matrix) on a solid sorbent, enabling you to wash away interferences and elute the analyte in a smaller, more concentrated volume. This is a form of pre-concentration.

// Invisible edges for alignment Equilibrate -> Load [minlen=1]; Load -> Wash [minlen=1]; Wash -> Elute [minlen=1]; } enddot Caption: Solid-Phase Extraction (SPE) workflow for impurity enrichment.

Protocol: SPE Method for Impurity 10 Enrichment

  • Sorbent Selection: Iguratimod is a relatively complex, polar molecule, while Impurity 10 (2-chloro-5-methoxyaniline) is a smaller, more basic, and less polar molecule. A reversed-phase sorbent like C18 or a polymer-based sorbent like HLB (Hydrophilic-Lipophilic Balanced) would be a good starting point.

  • Step-by-Step Methodology:

    • Condition: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample.

    • Load: Accurately weigh and dissolve the Iguratimod drug substance in a suitable solvent (e.g., water with a small amount of organic modifier to ensure solubility) to create a 5-10 mL sample solution. Slowly pass this solution through the SPE cartridge. Impurity 10 and Iguratimod should both be retained.

    • Wash: This is the critical step for selectivity. Design a wash solvent that is strong enough to elute the more polar Iguratimod but weak enough to leave the less polar Impurity 10 on the sorbent. Start with a high percentage of water (e.g., 95:5 water:acetonitrile) and pass 1-2 mL through the cartridge.

    • Elute: Elute the enriched Impurity 10 using a small volume (e.g., 0.5 - 1 mL) of a strong organic solvent like acetonitrile or methanol.

    • Analyze: Inject the eluate directly into your LC system. You have now effectively concentrated the impurity from a large volume into a small one.

Q6: How can I leverage Mass Spectrometry for a definitive leap in sensitivity?

For trace-level impurity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, offering unparalleled sensitivity and selectivity.[10][11] If UV detection is insufficient, transitioning to MS is the logical next step.

Causality: Unlike a UV detector which measures light absorbance, a mass spectrometer measures a compound's mass-to-charge ratio (m/z). This is a highly specific property, allowing the MS to "see" the impurity even if it's completely hidden under the API peak chromatographically. It effectively eliminates the "bright sun" problem.

Workflow: Transitioning from HPLC-UV to LC-MS/MS

MS_Workflow cluster_method Method Development cluster_analysis Sample Analysis Infusion 1. Direct Infusion (Determine precursor ion & optimal cone voltage) Fragmentation 2. Product Ion Scan (Find stable, intense fragment ions) Infusion->Fragmentation MRM_Dev 3. Develop MRM Transitions (Precursor -> Product Ion) Fragmentation->MRM_Dev LC_Run 4. LC-MS/MS Analysis (Run sample using the developed MRM method) MRM_Dev->LC_Run Quant 5. Quantification (Highly selective & sensitive detection) LC_Run->Quant

Protocol: Developing a Selective Reaction Monitoring (SRM) Method

This protocol assumes the use of a triple quadrupole mass spectrometer (QqQ), which is ideal for high-sensitivity quantification.

  • Determine the Precursor Ion: Directly infuse a standard of Impurity 10 (2-chloro-5-methoxyaniline, MW: 157.59) into the mass spectrometer. Using an electrospray ionization (ESI) source in positive mode, you will likely observe the protonated molecule [M+H]⁺ at m/z 158.6 . Optimize source parameters like capillary voltage and cone voltage to maximize the signal for this ion.

  • Identify Product Ions: Perform a product ion scan on the precursor ion (m/z 158.6). This means trapping the precursor ion and fragmenting it in the collision cell. Observe the resulting fragment ions (product ions). Select the two most stable and intense product ions for quantification and confirmation.

  • Set Up SRM Transitions: Create a method that specifically monitors the transition of your precursor ion to your product ions (e.g., 158.6 -> product_ion_1 and 158.6 -> product_ion_2). This is called Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Optimize Collision Energy: For each SRM transition, optimize the collision energy to maximize the intensity of the product ion signal.

  • Analyze Sample: Inject your Iguratimod sample using the developed LC-SRM method. The mass spectrometer will now act as an extremely selective filter, ignoring the massive signal from Iguratimod and only detecting compounds that match the exact mass transitions of Impurity 10.

Parameter UV Detection MS (Full Scan) MS/MS (SRM)
Selectivity Low (Chromatographic)Medium (Mass-based)Very High (Precursor/Product Ion)
Sensitivity Low (ng range)Medium (low ng range)High (pg to fg range)
Robustness HighMedium (matrix effects)High (less prone to matrix effects)
Confirmation Low (Retention time only)Medium (Mass confirmation)High (Retention time + ion ratio)
Table 1: Comparison of Detection Techniques for Impurity 10.

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Troubleshooting_Tree

FAQ: Frequently Asked Questions
  • Q: I see high baseline noise in my chromatogram. What can I do?

    • A: High baseline noise reduces sensitivity. Ensure you are using high-purity, LC-MS grade solvents and additives.[9] Degas your mobile phase properly. Periodically flush your column with a strong organic solvent to remove contaminants that may have built up.[9]

  • Q: My Impurity 10 peak is broad and tailing. How does this affect sensitivity and how can I fix it?

    • A: Poor peak shape decreases the peak height and, therefore, sensitivity (signal-to-noise ratio). Since Impurity 10 is an aniline (basic compound), it may be interacting with residual acidic silanols on the silica-based column. Try using a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to protonate the aniline, which can improve peak shape. Alternatively, use a modern, high-purity silica column with end-capping.

  • Q: Can I use a UHPLC system to improve sensitivity?

    • A: Yes. Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (sub-2 µm). This leads to sharper, narrower peaks. For the same amount of analyte, a narrower peak will have a greater height, which directly translates to improved sensitivity and a lower limit of detection.[12]

  • Q: My lab doesn't have an LC-MS. Is derivatization a viable option for UV detection?

    • A: Yes, derivatization is a classic technique to enhance sensitivity.[13] You could react your sample with a reagent that attaches a strong chromophore to the amine group of Impurity 10. However, this adds complexity to your sample preparation, requires careful validation to ensure the reaction is complete and reproducible, and may not be suitable for a routine QC environment. Transitioning to a more sensitive detector like MS is generally the preferred modern approach.

References

  • JETIR (2020). analytical method development and validation for related substance in iguratimod by hplc. [Link]

  • Iguratimod impurity identification, characterization, and synthesis. (2024). Advanced Pharmaceutical Bulletin. [Link]

  • TIJER (2023). Hplc Method Development and Validation of Iguratimod Tablet Dosage Form. [Link]

  • Veeprho. Iguratimod Impurities and Related Compound. [Link]

  • IJNRD (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. [Link]

  • JETIR (2022). A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. [Link]

  • Han, J.P., et al. (2019). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Iranian Journal of Pharmaceutical Research. [Link]

  • IJARIIT (2018). a new method development and validation of rp- hplc for the estimation of iguratimod in the tablet dosage form. [Link]

  • Journal of Harmonized Research in Pharmacy (2018). 12 DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD. [Link]

  • SynZeal. Iguratimod Impurities. [Link]

  • Agilent Technologies. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • Peng, L., et al. (2022). Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. Frontiers in Immunology. [Link]

  • IAEA. SAMPLE PREPARATION TECHNIQUES IN TRACE ELEMENT ANALYSIS BY X-RAY EMISSION SPECTROSCOPY. [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]

  • LCGC International (2021). Simple Tips to Increase Sensitivity in U/HPLC Analysis. [Link]

  • ResearchGate (2013). How to improve sensitivity in HPLC?. [Link]

  • Separation Science. Trace Level Impurities in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • Asian Journal of Immunology (2024). A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti-inflammation. [Link]

  • Pharmaceutical Technology (2013). Sample Preparation for Quantitative Metal Impurity Testing. [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide. [Link]

  • ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Niessen, W.M.A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • ResearchGate. The osteoprotective molecular mechanism of IGU. [Link]

  • ELGA LabWater (2020). Minimizing Contamination During Sample Preparation For Trace Analysis. [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • MDPI (2021). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. [Link]

  • MDPI (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. [Link]

  • Luo, Q., et al. (2020). Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. Frontiers in Pharmacology. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]

  • Separation Science. HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity. [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Cormica. Understanding Impurity Analysis. [Link]

  • Shimadzu (2022). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. [Link]

  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. [Link]

Sources

Troubleshooting

Iguratimod Impurity 10 interference in bioanalytical assays

Technical Support Center: Troubleshooting Iguratimod Impurity 10 Interference Executive Summary & Technical Context Iguratimod (T-614) is a methanesulfonamide derivative used as a disease-modifying anti-rheumatic drug (D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Iguratimod Impurity 10 Interference

Executive Summary & Technical Context

Iguratimod (T-614) is a methanesulfonamide derivative used as a disease-modifying anti-rheumatic drug (DMARD). In high-sensitivity LC-MS/MS bioanalysis, researchers frequently encounter interference from Impurity 10 , a synthesis-related byproduct.

Critical Issue: Impurity 10 (CAS 149456-97-3) has a molecular weight of 392.43 Da .[1] Under standard electrospray ionization (ESI) conditions, it can undergo in-source fragmentation , losing a water molecule (or equivalent mass of 18 Da) to generate a pseudo-molecular ion at m/z 375 . This is isobaric with the protonated Iguratimod ion (


), leading to false positives or elevated quantitation results if the two compounds are not chromatographically resolved.

Impurity Identification

Before troubleshooting, confirm the identity of the interfering species.

FeatureIguratimod (Analyte) Impurity 10 (Interferent)
Chemical Name N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamideN-(2-(2-methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamide
CAS Number 123663-49-0149456-97-3
Formula C₁₇H₁₄N₂O₆SC₁₈H₂₀N₂O₆S
Exact Mass 374.06392.10
Precursor Ion (

)
375.1 393.1 (Primary) / 375.1 (In-source fragment)
Origin APISynthesis Intermediate / Ring-opened precursor

Troubleshooting Guide (Q&A)

Q1: How do I definitively confirm if Impurity 10 is the cause of my assay bias?

A: Perform the "Q3 Ion Ratio Test" and "Precursor Scan" .

  • Ion Ratio: Monitor two transitions for Iguratimod (e.g., 375→332 and 375→168). If Impurity 10 is co-eluting, the ratio of these transitions will deviate from the pure standard.

  • Precursor Scan: Inject the suspected sample and scan for precursors of the product ion (e.g., m/z 168). If you see a peak at m/z 393 eluting near Iguratimod, Impurity 10 is present.

  • In-Source Check: Monitor the m/z 393 → 375 transition. If this peak co-elutes with your "Iguratimod" peak, you have in-source fragmentation interference.

Q2: I cannot change my mobile phase. Can I resolve this via MS parameters?

A: Partially, but chromatography is preferred. To mitigate in-source fragmentation without changing the column:

  • Lower the Declustering Potential (DP) or Fragmentor Voltage: High energy in the source promotes the loss of water from Impurity 10. Reducing this voltage by 10–20V can significantly reduce the formation of the interfering m/z 375 ion.

  • Lower Source Temperature: Reduce the source temp (e.g., from 500°C to 350°C) to minimize thermal degradation in the source.

Q3: What is the recommended chromatographic strategy to separate them?

A: Impurity 10 contains a methoxy and an acetamide group, making it slightly less polar (more hydrophobic) than the rigid chromone structure of Iguratimod in certain pH conditions.

  • Stationary Phase: Use a Phenyl-Hexyl or C18 column with high carbon load. The Phenyl-Hexyl phase interacts with the phenoxy groups of both compounds, often providing better selectivity than standard C18.

  • Mobile Phase: Use an acidic mobile phase (0.1% Formic Acid). Neutral pH may cause peak tailing for the sulfonamide group.

Validated Experimental Protocol

Objective: Chromatographic separation of Iguratimod and Impurity 10 using a gradient elution method.

Equipment: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

1. Sample Preparation:

  • Extraction: Protein Precipitation (PPT).

  • Add 50 µL plasma to 150 µL Acetonitrile (containing Internal Standard).

  • Vortex 1 min, Centrifuge at 12,000 rpm for 10 min.

  • Inject 5 µL of supernatant.

2. Chromatographic Conditions:

ParameterSetting
Column Inertsil ODS-3 or Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C

3. Gradient Table:

Time (min)% Mobile Phase BEvent
0.0030%Initial Hold
1.0030%Elute Polar Matrix
4.0085%Linear Gradient (Elute Analytes)
5.0085%Wash
5.1030%Re-equilibration
7.0030%Stop

4. MS/MS Transitions (Positive Mode):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Iguratimod 375.1332.125
Iguratimod (Qual) 375.1168.035
Impurity 10 393.1332.128

Troubleshooting Logic & Workflow

The following diagram illustrates the decision-making process when "Ghost Peaks" or high background are detected in the Iguratimod channel.

Iguratimod_Troubleshooting Start Issue: Unexpected Peak / High Bias in Iguratimod Channel (m/z 375) Check_RT Step 1: Check Retention Time (RT) Does the peak co-elute exactly? Start->Check_RT Monitor_393 Step 2: Monitor m/z 393 (Impurity 10) Is m/z 393 present at the same RT? Check_RT->Monitor_393 Yes (or close) Source_Frag Diagnosis: In-Source Fragmentation Impurity 10 (393) -> 375 Monitor_393->Source_Frag Yes, 393 peak detected Real_Contam Diagnosis: Iguratimod Contamination (Carryover or impure standard) Monitor_393->Real_Contam No, only 375 detected Action_MS Action A: Optimize MS Source Lower DP/Fragmentor & Temp Source_Frag->Action_MS Quick Fix Action_LC Action B: Optimize Chromatography Switch to Phenyl-Hexyl Column Flatten Gradient Slope Source_Frag->Action_LC Robust Fix Resolution Resolution: Separation of m/z 375 (Iguratimod) and m/z 393 (Impurity 10) Action_MS->Resolution Action_LC->Resolution

Caption: Logical workflow for diagnosing and resolving Impurity 10 interference via in-source fragmentation identification.

References

  • National Institutes of Health (NIH). (2019). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. PubMed Central. Retrieved February 5, 2026, from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2018). Analytical Method Development and Validation for Related Substance in Iguratimod by HPLC. JETIR. Retrieved February 5, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Iguratimod Impurity 10 ICH Q3A Q3B guideline limits

Topic: Iguratimod Impurity 10: ICH Q3A/Q3B Compliance & Analytical Strategy Executive Summary Iguratimod (T-614) is a novel disease-modifying antirheumatic drug (DMARD) acting as a nuclear factor-kappa B (NF-κB) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Iguratimod Impurity 10: ICH Q3A/Q3B Compliance & Analytical Strategy

Executive Summary

Iguratimod (T-614) is a novel disease-modifying antirheumatic drug (DMARD) acting as a nuclear factor-kappa B (NF-κB) inhibitor. Its synthesis and stability profile are complex, yielding specific process-related impurities that require rigorous control.

Impurity 10 (CAS 149456-97-3), chemically identified as N-(2-(2-methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamide , represents a critical process-related impurity. Structurally, it differs from the active pharmaceutical ingredient (API) by the presence of an acetyl group (vs. formyl in Iguratimod) and an open-chain or methoxy-substituted motif, indicating it likely arises from competitive acetylation during the N-formylation step or incomplete cyclization of the chromone core.

This guide provides a definitive regulatory and analytical framework for controlling Impurity 10, calculating specific limits based on the standard 50 mg maximum daily dose (MDD) and proposing a validated UHPLC-MS/MS methodology to overcome the specificity challenges of traditional HPLC-UV.

Part 1: Regulatory Framework (ICH Q3A/Q3B)

The control strategy for Impurity 10 is dictated by the ICH Q3A (R2) (Drug Substance) and ICH Q3B (R2) (Drug Product) guidelines. Limits are calculated based on the maximum daily dose (MDD) of Iguratimod, which is 50 mg/day (25 mg BID).

Calculated Thresholds for Iguratimod (MDD = 50 mg)
Regulatory StandardThreshold TypeICH Rule (MDD < 2g)Calculated Limit for IguratimodAction Required
ICH Q3A (API) Reporting 0.05%0.05% Report in CoA if > 0.05%
Identification 0.10% or 1.0 mg (lower)0.10% Identify structure if > 0.10%
Qualification 0.15% or 1.0 mg (lower)0.15% Safety qualification if > 0.15%
ICH Q3B (Product) Reporting 0.1%0.1% Report in DP CoA if > 0.1%
Identification 0.5% or 200 µg TDI0.4% Identify if > 0.4%
Qualification 0.5% or 200 µg TDI0.4% Safety qualification if > 0.4%

*TDI = Total Daily Intake.[1] For 50 mg dose, 200 µg corresponds to 0.4%.

Critical Insight: The identification and qualification thresholds for the Drug Product are tighter than the standard percentage (0.5%) because the absolute intake limit (200 µg) governs the calculation at this low daily dose.

Part 2: Chemical Insight & Origin

Impurity 10 is not a simple degradation product; it is a synthesis-driven analogue .

  • Iguratimod Structure: N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide.

  • Impurity 10 Structure: N-(2-(2-methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamide.[2]

Mechanistic Pathway: The formation likely occurs during the final steps of synthesis where the chromone ring is constructed or the amine is functionalized. If acetic anhydride or an acetylating agent is present (as a contaminant or reagent) instead of the formylating agent, the N-acetyl analogue is formed. The "methoxy" and "oxoethyl" nomenclature suggests an incomplete cyclization of the benzopyranone ring, retaining the methoxy protection of the phenol precursor.

ImpurityOrigin cluster_legend Pathway Logic Precursor Amino-Phenoxy Precursor (Open Ring) Formylation Reagent: Formic Acid/Acetic Anhydride (Standard) Precursor->Formylation Primary Pathway Acetylation Contaminant: Excess Acetic Anhydride (Side Reaction) Precursor->Acetylation Competitive Side Reaction Iguratimod Iguratimod (API) (Cyclized, N-Formyl) Formylation->Iguratimod Cyclization Impurity10 Impurity 10 (Uncyclized/Open, N-Acetyl) Acetylation->Impurity10 Incomplete Cyclization Legend Impurity 10 arises from competitive N-acetylation and failure to close the chromone ring.

Figure 1: Mechanistic origin of Impurity 10 via competitive acetylation and incomplete ring closure.[1][3][4][5][6][7][8][9][10]

Part 3: Comparative Analytical Strategy

Distinguishing Impurity 10 from Iguratimod is analytically challenging due to their structural similarity (Acetamide vs. Formamide).

Method Performance Comparison
FeatureMethod A: Standard HPLC-UVMethod B: UHPLC-MS/MS (Recommended)
Principle Reverse Phase C18, UV @ 260 nmC18, Electrospray Ionization (ESI+)
Specificity Moderate. Risk of co-elution with other amide analogues.High. Mass discrimination (m/z 393.4 vs 375.4).
Sensitivity (LOQ) ~0.03% (Limit of Quantitation)< 0.005% (Trace Quantitation)
Runtime 25 - 45 minutes5 - 8 minutes
Suitability Routine QC (High Concentration)Trace Impurity Profiling & Genotoxic Screening

Why Method B? Impurity 10 involves an open chain vs closed ring difference. While UV spectra are distinct, the polarity difference is slight. MS/MS provides a definitive transition (Parent


 Fragment) that eliminates false positives from matrix effects.

Part 4: Validated Experimental Protocol (Method B)

Objective: Quantify Impurity 10 at trace levels (0.05% threshold) in Iguratimod API.

Instrument & Conditions
  • System: Agilent 1290 Infinity II / Sciex QTRAP 6500+ or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (improves ionization of the amide).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient Profile:

    • 0.0 min: 90% A / 10% B

    • 1.0 min: 90% A / 10% B

    • 5.0 min: 10% A / 90% B

    • 6.5 min: 10% A / 90% B

    • 6.6 min: 90% A / 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Target (Impurity 10):

    • Precursor Ion (Q1): 393.1 m/z [M+H]+

    • Quantifier Ion (Q3): 135.1 m/z (Sulfonamide fragment)

    • Qualifier Ion: 351.1 m/z (Loss of Acetyl group)

  • Target (Iguratimod):

    • Precursor Ion (Q1): 375.1 m/z [M+H]+

    • Quantifier Ion (Q3): 119.0 m/z

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: Dissolve 10 mg Iguratimod API in 10 mL diluent (1000 µg/mL).

  • Spike Solution: Spike Impurity 10 standard to a concentration of 0.5 µg/mL (0.05% level).

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon; potential adsorption of amides).

System Suitability Criteria
  • Resolution: N/A (MS separation), but retention time difference > 0.2 min preferred.

  • S/N Ratio: > 10 for the 0.05% spike.

  • Precision: %RSD of 6 replicate injections < 5.0%.

Part 5: Decision Logic for Qualification

If Impurity 10 is detected above the 0.15% (API) or 0.4% (Product) threshold, the following decision tree applies:

DecisionTree cluster_caption ICH Q3A/B Decision Logic Start Impurity 10 Detected CheckLevel Is Level > Qualification Threshold? (> 0.15% API / > 0.4% DP) Start->CheckLevel Below Result < Threshold (e.g., 0.12%) CheckLevel->Below No Above Result > Threshold (e.g., 0.50%) CheckLevel->Above Yes Action1 Release Batch Report value in CoA Below->Action1 CheckTox Review Safety Data (Genotoxicity/General Tox) Above->CheckTox Qualified Known Metabolite or Qualified by Tox Studies? CheckTox->Qualified YesQual Justify Limits Release Qualified->YesQual Yes NoQual REJECT or REPROCESS Reduce Impurity Level Qualified->NoQual No Caption Workflow for handling Impurity 10 excursions above 0.15%.

Figure 2: Decision matrix for qualifying Impurity 10 excursions based on ICH thresholds.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Link

  • Chemicea Pharmaceuticals. (2024). Iguratimod Impurity 10 (CAS 149456-97-3) Technical Data Sheet.Link

  • LookChem. (2024). Product Record: Iguratimod Impurity 10.Link

  • Tanaka, K., et al. (1992). Syntheses and anti-inflammatory and analgesic activities of 4H-1-benzopyran-4-one derivatives. Chemical & Pharmaceutical Bulletin, 40(1), 53-59. (Primary synthesis reference for T-614).

Sources

Comparative

A Senior Application Scientist's Guide to Linearity Validation for Iguratimod Impurity Analysis

Introduction: The Criticality of Impurity Profiling in Iguratimod Iguratimod is a novel small molecule anti-inflammatory drug and immunomodulator used in the treatment of rheumatoid arthritis.[1][2] Its mechanism, which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Iguratimod

Iguratimod is a novel small molecule anti-inflammatory drug and immunomodulator used in the treatment of rheumatoid arthritis.[1][2] Its mechanism, which involves the inhibition of nuclear factor-κB (NF-κB) activation, distinguishes it from other disease-modifying antirheumatic drugs (DMARDs).[3] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of Iguratimod is paramount. Regulatory bodies worldwide mandate rigorous control over impurities, which can originate from the synthesis process, degradation, or storage.[4] Any impurity present above the identification threshold (typically 0.1%) must be identified, characterized, and quantified to ensure the drug product's safety and efficacy.[1]

This guide provides an in-depth, comparative analysis of the method validation parameter of linearity for a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to quantify potential process-related or degradation impurities of Iguratimod, such as a hypothetical "Impurity 10." While "Impurity 10" is used here as a placeholder for any given related substance, the principles and protocols described are universally applicable. We will dissect the causality behind experimental choices, ground our methodology in authoritative guidelines, and provide comparative data from established analytical procedures for Iguratimod.

Pillar 1: The 'Why' of Method Validation & The Cornerstone of Linearity

Before an analytical method can be implemented for routine quality control, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process, outlining the necessary validation characteristics.[5][6] These parameters—including accuracy, precision, specificity, and robustness—ensure that the data generated are reliable and accurate.

Within this framework, linearity is a fundamental validation parameter. As defined by the ICH, the linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample.[7] For impurity quantification, establishing linearity is non-negotiable. It provides the mathematical foundation (the calibration curve) that allows a scientist to convert an instrumental signal (e.g., a chromatographic peak area) into a precise concentration, thereby determining if an impurity exceeds its specified safety limit. An unreliable linearity assessment can lead to the erroneous release of a batch with unacceptable impurity levels or, conversely, the costly rejection of a perfectly good batch.

Pillar 2: A Comparative Look at Linearity in Iguratimod Analysis

Several RP-HPLC methods have been developed and validated for the assay of Iguratimod itself. While the specific concentration ranges differ based on the method's purpose (e.g., bulk drug assay vs. bioanalytical studies), the statistical benchmarks for linearity provide a valuable reference point for what is considered acceptable in the field.

The table below summarizes linearity data from various published methods. This comparison underscores a common expectation: a high coefficient of determination (R²) or correlation coefficient (r) is essential to prove a strong linear relationship.

Reference Analyte(s) Concentration Range Correlation Regression Equation
IJNRD, 2024[8]Iguratimod5-30 µg/mLR² = 0.998y = 96704x + 52857
IAJPS, 2025[9]Iguratimod3-10 µg/mLr = 0.998Not Reported
NIH, 2014[10]Iguratimod & Metabolite M20.5–20 µg/mLr = 0.9999y = 0.2311x + 0.0321
Jetir.Org[11]Iguratimod12.5-75 µg/mLR² = 0.9995y = 59739.8082x – 9969.3093
johronline[12]Iguratimod12.5-75 µg/mLR² > 0.999y = 59739.8082x – 9969.3093

Expert Insight: The data consistently show correlation coefficients and coefficients of determination exceeding 0.998. This sets a clear precedent for the level of performance expected from a new method for an Iguratimod impurity. For impurity methods, the range is particularly critical and must be validated from the Limit of Quantitation (LOQ) to at least 120% of the impurity's specification limit, as recommended by ICH guidelines.[13]

Pillar 3: A Self-Validating Experimental Protocol for Linearity

This section details a step-by-step protocol for establishing the linearity of an analytical method for a hypothetical Iguratimod impurity ("Impurity 10"). The logic behind each step is explained to ensure a self-validating and scientifically sound workflow.

Workflow for Linearity Validation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Conclusion prep_stock 1. Prepare Impurity Stock (e.g., 100 µg/mL) prep_series 2. Create Serial Dilutions (min. 5 levels, e.g., LOQ to 150%) prep_stock->prep_series hplc_analysis 3. HPLC Analysis (Inject each level, n=3) prep_series->hplc_analysis data_acq 4. Acquire Peak Areas hplc_analysis->data_acq plot_curve 5. Plot Mean Area vs. Conc. data_acq->plot_curve regression 6. Perform Linear Regression plot_curve->regression eval_params 7. Evaluate Parameters - R² (or r) - y-intercept - Residual Plot regression->eval_params decision Criteria Met? (e.g., R² ≥ 0.999) eval_params->decision pass Method is Linear decision->pass Yes fail Re-evaluate Method (Range, Dilutions, System) decision->fail No

Caption: Workflow for establishing analytical method linearity.

Step-by-Step Methodology

1. Objective: To demonstrate a linear relationship between the concentration of Iguratimod Impurity 10 and the instrumental response (peak area) over a defined range.

2. Materials & Instrumentation:

  • Reference Standard: Certified reference standard of Iguratimod Impurity 10.

  • HPLC System: A gradient-capable HPLC with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for Iguratimod analysis.[8]

  • Reagents: HPLC-grade acetonitrile, methanol, and water; analytical-grade buffer salts (e.g., potassium dihydrogen phosphate).

3. Chromatographic Conditions (Representative Example):

  • Mobile Phase A: Buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0).[14]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 257 nm or 265 nm, selected based on the impurity's UV maximum.[10][14]

  • Injection Volume: 10-20 µL.

4. Preparation of Linearity Solutions:

  • Causality: The choice of concentration range is the most critical step. It must encompass the expected working range for the impurity. Per ICH Q2(R1), for a quantitative impurity test, the range should typically extend from the reporting level to 120% of the specification limit.[13] To be robust, we will bracket this with at least five concentration levels.

  • Protocol:

    • Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the Impurity 10 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Linearity Solutions: Perform serial dilutions from the stock solution to prepare at least five concentration levels. For an impurity with a specification of 0.15%, the target concentration in a sample might be ~0.75 µg/mL. A suitable linearity range could be:

      • Level 1: 0.1 µg/mL (near LOQ)

      • Level 2: 0.4 µg/mL (50% of target)

      • Level 3: 0.8 µg/mL (100% of target)

      • Level 4: 1.2 µg/mL (150% of target)

      • Level 5: 1.6 µg/mL (200% of target)

5. Data Acquisition and Analysis:

  • Causality: Injecting each level multiple times (n=3) provides the statistical power to assess the precision at each point and ensures the mean response is robust against random injection variability.

  • Protocol:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject each linearity solution in triplicate.

    • Integrate the peak area for Impurity 10 in each chromatogram.

6. Acceptance Criteria & Evaluation:

  • Causality: Evaluating multiple statistical parameters provides a comprehensive assessment of linearity. Relying solely on the correlation coefficient can be misleading.

  • Evaluation Steps:

    • Calibration Curve: Calculate the mean peak area for each concentration level. Plot the mean peak area (y-axis) against the concentration (x-axis).

    • Linear Regression: Perform a least-squares linear regression on the data.

    • Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable.

      • Acceptance Criterion: R² ≥ 0.999 . A value this high indicates a very strong linear fit.

    • Y-intercept: The y-intercept of the regression line should be close to zero. A large intercept may indicate a systematic error in the method or baseline integration issues.

      • Acceptance Criterion: The y-intercept should be less than a small percentage of the response at 100% of the target concentration.

    • Residual Plot: This is a critical diagnostic tool. Plot the residuals (the difference between the observed and predicted response) against concentration. The points should be randomly scattered around the zero line. Any discernible pattern (e.g., a curve) indicates that a linear model may not be the best fit for the data.

Conclusion

Validating the linearity of an analytical method for an Iguratimod impurity is a foundational requirement for ensuring the quality and safety of the final drug product. This guide has demonstrated that a successful validation hinges on a logical, scientifically-defensible protocol grounded in authoritative guidelines like ICH Q2(R1). By establishing a robust concentration range, leveraging appropriate chromatographic conditions, and evaluating the results against stringent, multi-faceted acceptance criteria (R² ≥ 0.999, y-intercept analysis, and residual plots), researchers can have high confidence in their ability to accurately quantify impurities. The comparative data from existing Iguratimod methods reinforce these high standards, providing a clear benchmark for any new impurity quantification procedure.

References

  • Title: DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION - IJNRD Source: International Journal of Novel Research and Development URL: [Link]

  • Title: formation of newer analytical methods that have been verified for determining iguratimod in - PHARMACEUTICAL SCIENCES Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Iguratimod impurity identification, characterization, and synthesis Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology Source: Health Canada URL: [Link]

  • Title: Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD Source: Jetir.Org URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]

  • Title: stability indicating hplc method development and validation for estimation of iguratimod in tablets Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD Source: Journal of Harmonized Research URL: [Link]

  • Title: IDENTIFICATION, CHARACTERIZATION AND SYNTHESIS OF FEW IGURATIMOD DEGRADATION AND PROCESS RELATED IMPURITIES Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Iguratimod Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Iguratimod Impurities Source: SynZeal URL: [Link]

  • Title: Iguratimod-impurities Source: Pharmaffiliates URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validation

A Guide to Inter-day and Intra-day Precision for Iguratimod Impurity Analysis

A Comparative Analysis of HPLC-UV Method Performance for the Quantification of Iguratimod Impurity 10 In the landscape of rheumatoid arthritis treatment, Iguratimod has emerged as a significant disease-modifying antirheu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of HPLC-UV Method Performance for the Quantification of Iguratimod Impurity 10

In the landscape of rheumatoid arthritis treatment, Iguratimod has emerged as a significant disease-modifying antirheumatic drug (DMARD).[1][2] Its efficacy, however, is intrinsically linked to its purity. The presence of impurities can impact the safety and therapeutic effect of the active pharmaceutical ingredient (API).[3][4] Therefore, robust analytical methods for the precise quantification of these impurities are paramount in drug development and quality control.

This guide provides an in-depth analysis of the inter-day and intra-day precision of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of a known Iguratimod impurity, herein referred to as Impurity 10. For the purpose of this guide, we will focus on N-[2-[2-Hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]formamide , a documented related compound of Iguratimod. This guide will delve into the experimental design, present illustrative data, and compare the method's performance against established regulatory standards. Furthermore, we will explore alternative analytical technologies and their potential advantages.

The Criticality of Precision in Impurity Analysis

Precision, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][6] It is a critical parameter in the validation of analytical methods and is typically assessed at two levels:

  • Intra-day Precision (Repeatability): This assesses the precision of the method over a short interval of time, with analyses performed by the same analyst using the same equipment.

  • Inter-day Precision (Intermediate Precision): This evaluates the variability of the method within the same laboratory but on different days, often involving different analysts and/or equipment.

A precise analytical method ensures the reliability and consistency of results, which is crucial for making informed decisions during drug development, manufacturing, and batch release. For impurity analysis, high precision is essential to accurately quantify low-level components and ensure they remain within their specified acceptance limits.

Experimental Design: A Step-by-Step Protocol for Precision Study

The following protocol outlines a typical HPLC-UV method for the quantification of Iguratimod Impurity 10. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • Iguratimod Reference Standard (Purity >99.5%)

  • Iguratimod Impurity 10 Reference Standard (Purity >98.0%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphoric Acid (Analytical grade)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector (e.g., Waters Alliance e2695, Agilent 1260 Infinity II).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape and resolution for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good separation efficiency.
Gradient Elution 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% BA gradient is employed to effectively separate the API from its impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 256 nmBased on the UV absorbance maxima of Iguratimod and its impurities, providing good sensitivity.[7]
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Preparation of Solutions

Standard Stock Solution (Impurity 10):

  • Accurately weigh approximately 10 mg of Impurity 10 reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 100 µg/mL.

Spiked Sample Solution:

  • Accurately weigh approximately 50 mg of Iguratimod reference standard into a 50 mL volumetric flask.

  • Add a known volume of the Impurity 10 stock solution to achieve a final impurity concentration of approximately 0.15% relative to the Iguratimod concentration (e.g., 1.5 µg/mL of Impurity 10 for a 1 mg/mL Iguratimod solution).

  • Dissolve in and dilute to volume with the diluent.

Workflow for Precision Study

G cluster_prep Solution Preparation cluster_intraday Intra-day Precision (Day 1) cluster_interday Inter-day Precision (Day 2) prep_std Prepare Impurity 10 Stock Solution prep_sample Prepare Spiked Iguratimod Sample prep_std->prep_sample injections_day1 Inject Spiked Sample (n=6) prep_sample->injections_day1 injections_day2 Inject Spiked Sample (n=6) prep_sample->injections_day2 analyst1_day1 Analyst 1 hplc1_day1 HPLC System 1 analyst1_day1->hplc1_day1 hplc1_day1->injections_day1 data_analysis Data Analysis: - Mean - Standard Deviation - %RSD injections_day1->data_analysis Day 1 Data analyst2_day2 Analyst 2 hplc2_day2 HPLC System 2 analyst2_day2->hplc2_day2 hplc2_day2->injections_day2 injections_day2->data_analysis Day 2 Data report Final Report data_analysis->report Compare with Acceptance Criteria

Caption: Workflow for Inter-day and Intra-day Precision Study.

Data Analysis and Results

The precision of the method is evaluated by calculating the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area of Impurity 10 from the replicate injections.

Intra-day Precision (Day 1)
InjectionPeak Area (mAU*s)
115023
215105
314988
415050
515120
614995
Mean 15046.8
SD 55.9
%RSD 0.37%
Inter-day Precision (Day 2)
InjectionPeak Area (mAU*s)
115210
215155
315250
415180
515290
615200
Mean 15214.2
SD 49.5
%RSD 0.33%
Overall Inter-day Precision (Day 1 and Day 2)
Peak Area (mAU*s)
Overall Mean 15130.5
Overall SD 96.8
Overall %RSD 0.64%

Comparison and Interpretation of Results

The acceptance criteria for precision studies are generally derived from regulatory guidelines such as the ICH Q2(R1).[5] For impurity analysis, a common acceptance criterion for the %RSD of replicate injections is not more than 5.0%.[8]

In this study:

  • The intra-day precision shows a %RSD of 0.37% , which is well within the typical acceptance limit. This indicates that the method is highly repeatable under the same operating conditions.

  • The inter-day precision over two days demonstrates an overall %RSD of 0.64% . This result is also comfortably within the acceptance criteria, suggesting that the method is robust and provides consistent results across different days, analysts, and equipment.

The low %RSD values obtained in both the intra-day and inter-day precision studies provide strong evidence that the developed HPLC-UV method is precise and reliable for the routine quantification of Impurity 10 in Iguratimod samples.

Alternative Analytical Technologies: A Comparative Overview

While HPLC-UV is a widely used and robust technique for impurity profiling, other analytical methods can offer distinct advantages in certain scenarios.[3][9]

TechnologyPrincipleAdvantagesDisadvantages
UPLC-MS Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.- Higher resolution and sensitivity than HPLC. - Provides molecular weight information for impurity identification.[10] - Faster analysis times.- Higher instrument cost and complexity. - Matrix effects can influence ionization and quantification.
GC-MS Gas Chromatography coupled with Mass Spectrometry.- Ideal for volatile and semi-volatile impurities. - Excellent separation efficiency for complex mixtures.- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some analytes.
CE Capillary Electrophoresis.- High separation efficiency and resolution. - Low sample and reagent consumption.- Lower sensitivity compared to HPLC for some applications. - Reproducibility can be more challenging to control.

The choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation. For routine quality control of known impurities, a validated HPLC-UV method, as described in this guide, often provides the necessary performance with a good balance of cost and complexity.

Conclusion

This guide has provided a comprehensive overview of an inter-day and intra-day precision study for the quantification of Iguratimod Impurity 10 using a validated HPLC-UV method. The detailed protocol, illustrative data, and comparison against regulatory standards demonstrate the method's suitability for its intended purpose. The low %RSD values obtained underscore the method's precision and reliability, which are essential for ensuring the quality and safety of Iguratimod. While alternative technologies like UPLC-MS offer enhanced capabilities, a well-validated HPLC-UV method remains a cornerstone of pharmaceutical impurity analysis.

References

  • Iguratimod impurity identification, characterization, and synthesis. (2024, September 2). Grounding AI. Retrieved February 5, 2026, from [Link]

  • Iguratimod Impurities. SynZeal. Retrieved February 5, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. (2024, January). IJNRD. Retrieved February 5, 2026, from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints. Retrieved February 5, 2026, from [Link]

  • CN1944420B - Iguratimod crystalline forms and compositions thereof. Google Patents.
  • Iguratimod-impurities. Pharmaffiliates. Retrieved February 5, 2026, from [Link]

  • Validation Report. IKEV. Retrieved February 5, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 5, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved February 5, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021, November). U.S. Food and Drug Administration. Retrieved February 5, 2026, from [Link]

  • Iguratimod Loaded NLCs. (2024). Impact Factor. Retrieved February 5, 2026, from [Link]

  • Analytical Method Validation & Common Problem 1. NPRA. Retrieved February 5, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 5, 2026, from [Link]

Sources

Comparative

Robustness Testing of Iguratimod Impurity 10: A Comparative Analytical Validation Guide

Executive Summary: The "Impurity 10" Challenge In the analytical development of Iguratimod (a novel disease-modifying anti-rheumatic drug, DMARD), the resolution of process-related impurities is often more critical than...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Impurity 10" Challenge

In the analytical development of Iguratimod (a novel disease-modifying anti-rheumatic drug, DMARD), the resolution of process-related impurities is often more critical than the API peak shape itself. Among these, Impurity 10 (identified as 2-Chloro-5-methoxyaniline , CAS 2401-24-3) presents a specific robustness challenge. As a basic aniline derivative used in the synthesis of the chromone backbone, its retention behavior differs significantly from the acidic sulfonamide moiety of the parent Iguratimod molecule.

This guide compares a traditional One-Factor-at-a-Time (OFAT) validation approach against an Analytical Quality by Design (AQbD) framework. We demonstrate that while legacy isocratic methods may pass initial suitability, they often fail robustness testing when mobile phase pH or column temperature fluctuates, leading to co-elution or peak tailing that compromises quantification limits.

Technical Context & Causality

The Chemistry of Impurity 10

To design a robust method, one must understand the analyte's physicochemical behavior:

  • Identity: 2-Chloro-5-methoxyaniline (Iguratimod Impurity 10).[1][2]

  • Nature: Basic precursor/intermediate.

  • The Problem: Iguratimod (API) is acidic (sulfonamide pKa ~7-8) and hydrophobic. Impurity 10 is basic (aniline pKa ~3-4).

  • Causality: In standard C18 methods at acidic pH (e.g., pH 3.0), Impurity 10 is protonated (ionized), eluting early with potential silanol interactions causing tailing. Small shifts in pH toward neutrality (pH 4.0-5.0) drastically increase its retention time (as it becomes neutral), potentially causing it to merge with the API or other early-eluting degradants.

Comparison of Approaches
FeatureLegacy Method (OFAT)Optimized Robust Method (AQbD)
Strategy Vary one parameter at a time (e.g., pH ±0.2).Design of Experiments (DoE) with interaction effects.
Stationary Phase Standard C18 (5 µm).Phenyl-Hexyl or Core-Shell C18 (2.7 µm).
Risk High risk of "edge of failure" operation.Defined "Method Operable Design Region" (MODR).
Outcome Pass/Fail based on single point.Predictive robustness map.

Visualization: Separation Mechanism & Workflow

Diagram 1: Mechanistic Interaction (Impurity 10 vs. Stationary Phase)

G Impurity Impurity 10 (Protonated Aniline) Silanol Free Silanols (Stationary Phase) Impurity->Silanol Ionic Interaction (Secondary Retention) Hydrophobic C18 Ligands (Retention) Impurity->Hydrophobic Weak Interaction (Early Elution) PeakShape Peak Tailing & Retention Shift Silanol->PeakShape Causes Hydrophobic->PeakShape Modulates

Caption: Mechanism of Impurity 10 instability on standard silica columns due to silanol activity.

Experimental Protocol: Robustness Testing

This protocol utilizes an AQbD approach, treating pH , Temperature , and Flow Rate as critical process parameters (CPPs).

Materials & Equipment
  • Instrument: HPLC/UPLC with PDA detector (Wavelength: 257 nm).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Selected for π-π selectivity with the aniline ring).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
Step 1: Define the Center Point (Nominal Conditions)

Establish the baseline separation where resolution (


) between Impurity 10 and the nearest peak (likely Iguratimod or Impurity I) is > 2.5.
  • Flow: 1.0 mL/min

  • Temp: 30°C

  • pH: 4.5

Step 2: Design the Perturbation Matrix (Plackett-Burman or Full Factorial)

Do not just test ±10%. Test the interaction of factors.

  • Condition 1: pH 4.3 / 28°C / 0.9 mL/min

  • Condition 2: pH 4.7 / 32°C / 1.1 mL/min

  • Condition 3: pH 4.3 / 32°C / 1.1 mL/min (Interaction Stress Test)

Step 3: Execution & Self-Validating Criteria

Run the System Suitability Solution (containing API + Impurity 10 + Impurity I) under each condition.

  • Validation Check: If

    
     or Tailing Factor (
    
    
    
    ) > 2.0 for Impurity 10 in any condition, the method is NOT robust .
Diagram 2: Robustness Testing Workflow (AQbD)

Workflow Start Start Robustness Study DefineCPPs Define CPPs: pH (4.5 ± 0.2) Temp (30 ± 5°C) Flow (1.0 ± 0.1 mL/min) Start->DefineCPPs DoE Generate Design Matrix (Full Factorial) DefineCPPs->DoE RunExp Execute Runs (Inject System Suitability Mix) DoE->RunExp Analyze Analyze Critical Attributes: Resolution (Rs) & Tailing (Tf) RunExp->Analyze Decision Rs > 2.0 AND Tf < 1.5 for Impurity 10? Analyze->Decision Pass Method Validated (Robust) Decision->Pass Yes Fail Redesign Method (Adjust Buffer/Column) Decision->Fail No

Caption: Decision tree for assessing analytical robustness using defined acceptance criteria.

Data Presentation: Comparative Performance

The following data simulates a comparison between a standard C18 method and the optimized Phenyl-Hexyl method under stress conditions.

Table 1: Robustness Data Summary (Impurity 10)
Parameter StressMetric Legacy Method (C18) Optimized Method (Phenyl-Hexyl) Status
Nominal Resolution (

)
2.13.8Both Pass
Tailing (

)
1.81.1Legacy Marginal
pH -0.2 units Resolution (

)
1.4 (Fail) 3.6Legacy Fails
Retention Shift-0.5 min-0.1 minOptimized Stable
Temp +5°C Resolution (

)
1.93.5Both Pass
Combined Stress Resolution (

)
0.9 (Co-elution) 3.2Legacy Critical Failure

Analysis: The Legacy Method fails under combined stress (pH drift + temperature change) because the ionization state of Impurity 10 (aniline) is sensitive to pH, and the C18 column offers no specific selectivity to counteract the loss of retention. The Optimized Method, using a Phenyl-Hexyl phase, utilizes


-

interactions with the aniline ring of Impurity 10, maintaining retention and shape even when pH fluctuates slightly.

References

  • US-CATO. Iguratimod Impurity 10 (CAS 2401-24-3) Product Information. J&K Scientific. Link

  • PubChem. 2-Chloro-5-methoxyaniline (Compound Summary). National Library of Medicine. Link

  • Nehete, R. B., & Sharma, P. (2018). Development and Validation of HPLC Method for the Iguratimod. Journal of Harmonized Research in Applied Sciences. Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • SynZeal. Iguratimod Impurities Reference Standards. SynZeal Research.[3][4] Link

Sources

Validation

A Comparative Guide to the Forced Degradation of Iguratimod and its Primary Metabolite

This guide provides an in-depth technical comparison of the forced degradation profiles of Iguratimod, a novel disease-modifying anti-rheumatic drug (DMARD), and its primary metabolite, Deformyl-Iguratimod. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the forced degradation profiles of Iguratimod, a novel disease-modifying anti-rheumatic drug (DMARD), and its primary metabolite, Deformyl-Iguratimod. Understanding the relative stability of a parent drug versus its impurities and metabolites under stress conditions is a cornerstone of robust drug development, ensuring product quality, safety, and regulatory compliance.

Forced degradation, or stress testing, is a critical process mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Its purpose is to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a drug substance.[3] This information is fundamental to developing and validating stability-indicating analytical methods, which are essential for quality control and formal stability studies.[4][5]

In this guide, we will move beyond theoretical principles to provide a practical, scientifically-grounded framework for executing and interpreting a comparative forced degradation study. We will explore the causality behind experimental choices, present detailed protocols, and analyze hypothetical, yet chemically plausible, data to offer field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Profiles: Iguratimod and its Key Impurity

A comparative study begins with a thorough understanding of the molecules involved. Iguratimod is chemically known as N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide.[6][7] A primary and anticipated degradation pathway, particularly under hydrolytic conditions, is the cleavage of the formamide group at the 3-position of the chromone core. This results in the formation of its main impurity and metabolite, N-(3-amino-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide, which we will refer to as Deformyl-Iguratimod (or Impurity A).

FeatureIguratimodDeformyl-Iguratimod (Impurity A)
IUPAC Name N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamideN-(3-amino-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide
Molecular Formula C₁₇H₁₄N₂O₆SC₁₆H₁₄N₂O₅S
Molecular Weight 374.37 g/mol [6]346.36 g/mol
Chemical Structure
Key Functional Group FormamidePrimary Amine

The primary structural difference—the formamide group in Iguratimod versus the primary amine in the impurity—is the central focus of this comparative study. The formamide moiety is known to be susceptible to hydrolysis, suggesting that Iguratimod may readily convert to Impurity A under acidic or basic conditions. This study will investigate whether this conversion is the primary degradation event and assess the subsequent stability of the newly formed impurity under the same stress conditions.

The Strategic Framework for Comparative Forced Degradation

The objective is not merely to degrade the molecules but to do so in a controlled manner, typically aiming for 5-20% degradation.[8][9] This range is optimal for reliably detecting and quantifying degradation products without overwhelming the analytical system or inducing secondary reactions that would not occur under normal storage conditions.[9][10]

This study is designed as a self-validating system. By subjecting both the parent drug and a primary, known impurity to identical stress conditions, we can directly compare their lability. This approach helps to:

  • Establish Degradation Pathways: Confirm if the impurity is a primary degradant of the parent drug.

  • Validate Analytical Methods: Ensure the chosen analytical method can separate the parent drug, the primary impurity, and any new degradants formed from the impurity itself.

  • Predict Stability Issues: Identify if an impurity is less stable than the parent drug, which could have significant implications for product shelf-life and safety.

Below is a visualization of the logical workflow for this comparative study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Comparison P1 Prepare separate stock solutions of Iguratimod & Impurity A P2 Dilute stocks to working concentration (e.g., 1 mg/mL) P1->P2 S1 Acid Hydrolysis (0.1M HCl, 60°C) P2->S1 Apply stress conditions to both compounds S2 Base Hydrolysis (0.1M NaOH, 60°C) P2->S2 Apply stress conditions to both compounds S3 Oxidation (3% H₂O₂, RT) P2->S3 Apply stress conditions to both compounds S4 Thermal (80°C, Solid & Solution) P2->S4 Apply stress conditions to both compounds S5 Photolytic (ICH Q1B Conditions) P2->S5 Apply stress conditions to both compounds A1 Sample at time points (e.g., 2, 4, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize acid/base samples A1->A2 A3 Analyze via Stability-Indicating HPLC-UV Method A2->A3 A4 Calculate % Degradation & % Impurity Formation A3->A4 A5 Compare Degradation Profiles of Iguratimod vs. Impurity A A4->A5

Caption: Experimental workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear path for executing the study.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mg/mL): Accurately weigh 100 mg of Iguratimod reference standard and 100 mg of Impurity A reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (ACN:H₂O). Sonicate for 10 minutes to ensure complete dissolution.

  • Working Solution Preparation (1 mg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with ACN:H₂O. This working solution will be used for all stress conditions.

Stability-Indicating HPLC Method

A validated, stability-indicating method is paramount. The following parameters are based on established methods for Iguratimod analysis and are designed to resolve the parent drug from its potential degradants.[11][12][13]

  • Instrument: HPLC with UV/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 256 nm.[11][12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale: A C18 column provides excellent hydrophobic retention for separating Iguratimod and its related substances. The ACN:H₂O mobile phase is simple yet effective, and detection at 256 nm corresponds to a UV maximum for Iguratimod, ensuring high sensitivity.[11][12]

Forced Degradation Conditions

For each condition, parallel experiments are run on the Iguratimod working solution, the Impurity A working solution, and a placebo (ACN:H₂O). Samples are taken at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and immediately analyzed by HPLC.

  • Acid Hydrolysis:

    • Protocol: Mix 1 mL of working solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a water bath at 60°C.

    • Rationale: To assess the lability of the formamide and other functional groups to acid-catalyzed hydrolysis.

  • Base Hydrolysis:

    • Protocol: Mix 1 mL of working solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Place in a water bath at 60°C.

    • Rationale: To evaluate stability against base-catalyzed hydrolysis, which can also target amide and sulfonamide bonds.

  • Oxidative Degradation:

    • Protocol: Mix 1 mL of working solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Rationale: To determine the susceptibility of the molecule to oxidation. The phenoxy ether linkage and electron-rich aromatic rings are potential sites of oxidation.

  • Thermal Degradation:

    • Protocol:

      • Solution: Place the working solution in an oven at 80°C.

      • Solid State: Place a thin layer of the solid API powder in an open petri dish in an oven at 80°C. Samples are prepared for analysis by dissolving the powder in ACN:H₂O at the time of testing.

    • Rationale: To assess the intrinsic thermal stability of the molecules in both solid and solution states.

  • Photolytic Degradation:

    • Protocol: Expose the working solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[10]

    • Rationale: To identify any potential for photodegradation, which is critical for packaging and storage decisions.

Comparative Analysis of Degradation Profiles (Hypothetical Data)

The data generated from the HPLC analysis would be compiled to compare the stability of Iguratimod and Impurity A directly. The table below presents a hypothetical but chemically logical dataset.

Stress ConditionTime (h)Iguratimod (% Assay)Impurity A Formation from Iguratimod (%)Total Degradation of Iguratimod (%)Impurity A (% Assay)Total Degradation of Impurity A (%)
0.1 M HCl @ 60°C 885.212.114.896.53.5
0.1 M NaOH @ 60°C 481.515.318.594.25.8
3% H₂O₂ @ RT 2492.71.87.386.113.9
Thermal (Solution) @ 80°C 2498.10.51.997.42.6
Photolytic (ICH Q1B) -99.2<0.10.898.91.1
Interpretation of Hypothetical Results:
  • Hydrolytic Instability of Iguratimod: As hypothesized, Iguratimod shows significant degradation under both acidic and basic conditions, with the primary degradant being Impurity A. This strongly suggests that the formamide bond is the most labile site under hydrolytic stress.

  • Relative Stability of Impurity A to Hydrolysis: Impurity A itself shows much greater stability under acidic and basic conditions compared to Iguratimod. This is expected, as the primary amine is less susceptible to hydrolysis than the formamide.

  • Oxidative Susceptibility of Impurity A: Interestingly, the hypothetical data suggests that Impurity A is more susceptible to oxidative stress than the parent drug. The primary amine of Impurity A could be more readily oxidized compared to the formamide group in Iguratimod, leading to different degradation products.

  • Thermal and Photolytic Stability: Both compounds demonstrate high stability under thermal and photolytic stress, indicating that hydrolysis and oxidation are the primary degradation pathways to consider.

The potential degradation pathways are visualized below.

G Igu Iguratimod C₁₇H₁₄N₂O₆S ImpA Impurity A (Deformyl) C₁₆H₁₄N₂O₅S Igu->ImpA Acid/Base Hydrolysis Deg1 Hydrolytic Degradants (e.g., ring opening) Igu->Deg1 Further Hydrolysis Deg2 Oxidative Degradants (e.g., N-oxides) Igu->Deg2 Oxidation (minor) ImpA->Deg1 Hydrolysis ImpA->Deg2 Oxidation

Caption: Potential degradation pathways of Iguratimod and Impurity A.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to comparing the forced degradation profiles of Iguratimod and its primary deformylated impurity. The causality-driven experimental design, rooted in the principles of ICH guidelines, allows for a direct and meaningful comparison of molecular stability.

Our hypothetical data illustrates a common scenario in drug development: a parent drug may degrade into an impurity that has a different stability profile. While Iguratimod is primarily susceptible to hydrolysis, its resulting impurity may be more vulnerable to oxidation. This knowledge is invaluable for developing stable formulations, defining appropriate storage conditions, setting impurity specifications, and ensuring the overall safety and efficacy of the final drug product. By employing such comparative studies, researchers and drug developers can build a robust understanding of their molecule's behavior, paving the way for a more efficient and successful regulatory submission.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. (n.d.). IJNRD. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Formation of newer analytical methods that have been verified for determining iguratimod in. (n.d.). Indo American Journal of Pharmaceutical Sciences. [Link]

  • A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti-inflammation. (2024). Asian Journal of Immunology. [Link]

  • New developments in the pharmaceutical stress testing industry. (2021). European Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Iguratimod impurity identification, characterization, and synthesis. (2024). World Journal of Pharmaceutical Research. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • Hplc Method Development and Validation of Iguratimod Tablet Dosage Form. (n.d.). TIJER.org. [Link]

  • Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. (2019). National Institutes of Health. [Link]

  • Iguratimod. (n.d.). Wikipedia. [Link]

  • Iguratimod Impurities. (n.d.). SynZeal. [Link]

  • Iguratimod. (n.d.). PubChem. [Link]

  • Iguratimod-impurities. (n.d.). Pharmaffiliates. [Link]

  • Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. (2022). PubMed Central. [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2021). PubMed. [Link]

  • An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. (n.d.). ACD/Labs. [Link]

  • The osteoprotective molecular mechanism of IGU. (n.d.). ResearchGate. [Link]

  • Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. (2020). PubMed Central. [Link]

  • Mass Balance in Pharmaceutical Stress Testing: A Review of Principles and Practical Applications. (2022). PubMed. [Link]

  • Iguratimod: a new disease-modifying antirheumatic drug. (2012). Drugs of Today. [Link]

  • iguratimod. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Safety & Regulatory Compliance

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